Topic: Elucidating the Mechanism of Action for Novel Benzoxazole Scaffolds: A Case Study of 2-Ethylbenzoxazole-6-carboxylic Acid
An in-depth technical guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract The benzoxazole moiety is a quintessential "privileged scaffold" in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzoxazole moiety is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. However, the journey from a novel, uncharacterized molecule to a validated drug candidate with a known mechanism of action (MoA) is a complex, multi-step process. This guide eschews a simple data sheet on the uncharacterized 2-Ethylbenzoxazole-6-carboxylic Acid. Instead, it presents a comprehensive, field-proven strategic framework for its investigation. We will deconstruct the molecule's structural features to form rational hypotheses about its potential biological targets. Subsequently, we will detail a phase-gated experimental workflow—from initial phenotypic screening to direct target identification and mechanistic validation—that provides a robust and self-validating pathway for elucidating its MoA. This document serves as a practical guide for drug discovery professionals tasked with transforming a promising chemical entity into a well-understood therapeutic lead.
Part 1: Structural Deconstruction and Target Hypothesis
The structure of 2-Ethylbenzoxazole-6-carboxylic Acid presents three key pharmacophoric features that guide our initial analysis. Understanding these components is critical for forming logical, testable hypotheses about its potential biological role.
The Benzoxazole Core: A Privileged Scaffold
The term "privileged structure" refers to molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity.[1] Benzoxazole is a prominent member of this class.[2] Its rigid, bicyclic structure, composed of a fused benzene and oxazole ring, is bioisosteric to natural purine bases, allowing it to form favorable interactions within the active sites of a wide array of proteins.[3] The literature is replete with examples of benzoxazole derivatives demonstrating potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5] This versatility makes any novel benzoxazole derivative an immediate object of interest.
Analysis of Key Substituents
2-Ethyl Group: This simple alkyl group at the 2-position provides a region of lipophilicity and steric bulk. In a binding pocket, it is likely to engage in van der Waals or hydrophobic interactions. Its size and orientation will be a key determinant of target selectivity, preventing binding to sterically hindered sites while potentially enhancing affinity for pockets with available hydrophobic space.
6-Carboxylic Acid Group: This is arguably the most critical functional group for directing biological activity. At physiological pH, the carboxylic acid will be predominantly deprotonated to its carboxylate form.[6] This anionic center is a powerful hydrogen bond acceptor and can form strong ionic bonds (salt bridges) with cationic residues like lysine or arginine in a protein's active site.[7][8] This single interaction can often anchor the molecule in a specific orientation, dramatically increasing binding affinity. Furthermore, this group provides a convenient chemical handle for creating derivatives for affinity chromatography or for conjugation to probes.
Initial Target Hypotheses
Based on the structural analysis, we can formulate several high-level hypotheses for the target class of 2-Ethylbenzoxazole-6-carboxylic Acid:
Enzyme Inhibitor (e.g., Kinase, Protease): Many enzyme active sites, particularly those that bind charged substrates or cofactors (like ATP-binding sites in kinases), possess strategically located basic residues. The carboxylic acid would be perfectly positioned to interact with such a residue, making enzymes a primary hypothetical target class. Benzoxazoles are known to act as kinase inhibitors.[2][3]
GPCR Ligand: G-protein coupled receptors often have charged residues within their transmembrane domains that are critical for ligand binding and receptor activation. The combination of the aromatic benzoxazole core and the anionic carboxylate could lead to potent interactions with aminergic or peptidergic GPCRs.
Antimicrobial Agent: Some benzoxazole derivatives function by inhibiting bacterial enzymes like DNA gyrase.[3] The mechanism could involve chelation of essential metal ions or specific hydrogen bonding interactions where the carboxylate plays a key role.
This structural analysis provides the logical foundation for the experimental workflow detailed below.
Part 2: A Phased Experimental Workflow for MoA Deconvolution
The following section outlines a systematic, multi-phase approach to move from a compound of unknown function to one with a validated target and a confirmed mechanism of action.
Phase I: Broad Phenotypic Screening
The initial goal is to determine if the compound has any biological effect in a complex cellular system. This "function-first" approach is unbiased and can reveal unexpected activities.
Rationale: Before investing in resource-intensive target identification, we must confirm the compound is bioactive. A broad anti-proliferative screen against a panel of diverse cancer cell lines (e.g., the NCI-60 panel) is a cost-effective and highly informative starting point. Differences in sensitivity across cell lines can provide early clues about the pathways involved.
Protocol 1: Cell Viability (MTT) Assay
Cell Plating: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10 mM stock solution of 2-Ethylbenzoxazole-6-carboxylic Acid in DMSO. Create a series of 2x working solutions by serial dilution in culture medium (e.g., for final concentrations of 100, 30, 10, 3, 1, 0.3, 0.1 µM).
Cell Treatment: Remove the medium from the cells and add 100 µL of the 2x working solutions to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and no-cell (media only) blanks. Incubate for 72 hours.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Phase II: Target Identification
Assuming a positive "hit" from Phase I (e.g., potent anti-proliferative activity in a specific cell line), the next critical step is to identify the direct molecular target(s).
Rationale: Affinity-based pulldown is a classic and powerful method to physically isolate binding partners from a complex cellular lysate. The carboxylic acid group on our compound is an ideal chemical handle for immobilization onto a solid support.
2-Ethylbenzoxazole-6-carboxylic Acid: Physicochemical Properties, Stability, and Applications in Advanced Therapeutics and Materials
Executive Summary In the landscape of modern drug discovery and high-performance materials science, heterocyclic scaffolds serve as the architectural foundation for innovation. 2-Ethylbenzoxazole-6-carboxylic acid (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and high-performance materials science, heterocyclic scaffolds serve as the architectural foundation for innovation. 2-Ethylbenzoxazole-6-carboxylic acid (CAS: 501918-66-7) is a highly versatile, bifunctional building block. Featuring a rigid benzoxazole core, an ethyl substituent at the C2 position, and a carboxylic acid moiety at the C6 position, this molecule offers unique electronic and steric properties.
As a Senior Application Scientist, I have evaluated numerous heterocyclic systems. The benzoxazole ring is deceptively complex; while it provides excellent structural rigidity and acts as a bioisostere for amides and esters in medicinal chemistry (notably in transthyretin stabilizers like Tafamidis), it possesses a specific hydrolytic liability. This whitepaper provides an in-depth mechanistic analysis of the physicochemical properties, degradation pathways, and validated experimental protocols for handling 2-ethylbenzoxazole-6-carboxylic acid.
Structural and Physicochemical Profiling
Understanding the macroscopic behavior of 2-ethylbenzoxazole-6-carboxylic acid requires a granular look at its molecular descriptors. The molecule's behavior in solution is dictated by the interplay between the weakly basic oxazole nitrogen and the acidic carboxylic group.
Quantitative Data Summary
Physicochemical Property
Value / Descriptor
Mechanistic Implication
CAS Number
501918-66-7
Unique identifier for regulatory and procurement tracking 1.
Molecular Formula
C₁₀H₉NO₃
Defines the stoichiometry for mass balance in synthesis.
Molecular Weight
191.18 g/mol
Low molecular weight ensures high ligand efficiency in drug design.
Topological Polar Surface Area (TPSA)
63.3 Ų
Favorable for membrane permeability; falls within the Rule of 5 limits 1.
Partition Coefficient (XLogP3)
~2.09
Indicates moderate lipophilicity, ideal for oral bioavailability.
pKa (Carboxylic Acid)
~3.6 – 3.7 (Predicted)
Fully ionized at physiological pH (7.4), allowing for salt formation.
pKa (Benzoxazole Nitrogen)
~0.5 (Conjugate Acid)
Extremely weak base; remains unprotonated in most biological buffers.
Chemical Stability and Degradation Mechanisms
A common misconception in heterocyclic chemistry is that all fused aromatic rings are highly stable. While benzoxazoles resist oxidation and radical initiation due to heteroatom delocalization 2, the oxazole ring possesses lower aromatic stabilization energy compared to benzimidazoles or benzothiazoles 3.
The Hydrolytic Liability of the C2 Position
The primary degradation pathway for 2-ethylbenzoxazole-6-carboxylic acid is hydrolysis 4. The C2 carbon (bearing the ethyl group) is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms (the polar carbiminyl bond).
Acid-Catalyzed Hydrolysis (pH < 2): Protonation of the N3 nitrogen increases the electrophilicity of the C2 carbon, facilitating nucleophilic attack by water.
Both pathways converge on a 2-hydroxybenzoxazoline intermediate, which rapidly undergoes ring scission to yield 4-amino-3-hydroxybenzoic acid (a known fundamental building block 5) and propionic acid.
Fig 1. Hydrolytic degradation pathway of 2-ethylbenzoxazole-6-carboxylic acid.
Experimental Workflows and Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality and internal checks to prevent false positives in analytical quantification or synthetic yield.
To accurately profile the shelf-life and formulation compatibility of this compound, a stability-indicating assay must resolve the intact molecule from its primary degradant (4-amino-3-hydroxybenzoic acid).
Step 1: Sample Preparation. Prepare a 1.0 mg/mL stock solution of 2-ethylbenzoxazole-6-carboxylic acid in methanol. Dilute to 0.1 mg/mL using three distinct aqueous buffers: 0.1 N HCl (pH 1.0), 50 mM Phosphate Buffer (pH 7.4), and 0.1 N NaOH (pH 13.0).
Step 2: Stress Incubation. Incubate the solutions at 40°C / 75% RH for 14 days (ICH Q1A guidelines).
Step 3: Quenching. Causality Note: Hydrolysis continues ex vivo. You must quench the reaction immediately before injection. Neutralize the pH 1.0 and pH 13.0 samples to pH ~7 using NaOH and HCl, respectively, and dilute 1:1 with mobile phase.
Step 4: Chromatographic Analysis.
Column: C18 (100 x 2.1 mm, 1.7 µm).
Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B). Why TFA? The ion-pairing agent suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes and reproducible retention times.
Self-Validation Check (Mass Balance): The assay is only valid if the mass balance is 100 ± 2%. The molar sum of the intact API peak (m/z 190 [M-H]⁻) and the 4-amino-3-hydroxybenzoic acid peak (m/z 152 [M-H]⁻) must equal the initial Day 0 API concentration. A loss of mass balance indicates secondary degradation (e.g., decarboxylation).
Protocol 2: De Novo Synthesis via Orthoester Condensation
Synthesizing 2-ethylbenzoxazole-6-carboxylic acid requires the condensation of an ortho-aminophenol with an acid derivative. Using an orthoester is highly preferred over an acyl chloride to prevent competitive acylation of the C6 carboxylic acid.
Step 1: Reagent Mixing. Suspend 1.0 equivalent of 4-amino-3-hydroxybenzoic acid in 3.0 equivalents of triethyl orthopropionate. Causality Note: Triethyl orthopropionate acts as both the ethyl-carbon source and the dehydrating agent.
Step 2: Acid Catalysis & Reflux. Add a catalytic amount (0.05 eq) of p-toluenesulfonic acid (p-TSA). Heat the mixture to 110°C.
Step 3: Equilibrium Shifting. Equip the flask with a Dean-Stark trap or distillation apparatus to continuously remove the ethanol byproduct. Why? The condensation is reversible; removing ethanol drives the reaction to >95% completion via Le Chatelier's principle.
Step 4: Isolation. Cool the mixture to 0°C, filter the precipitated product, and recrystallize from ethanol/water.
Self-Validation Check: Analyze the crude mixture via LC-MS. The complete disappearance of the m/z 152 peak confirms full conversion.
Fig 2. Step-by-step synthetic workflow for 2-ethylbenzoxazole-6-carboxylic acid.
Applications in Advanced Therapeutics and Materials
The dual functionality of 2-ethylbenzoxazole-6-carboxylic acid makes it a privileged scaffold in two distinct industries:
Drug Discovery (Amyloidosis Therapeutics): The benzoxazole-6-carboxylic acid core is the exact pharmacophore used in Tafamidis , a breakthrough drug for transthyretin-mediated amyloidosis (ATTR-CM). The carboxylic acid forms a crucial salt bridge with the lysine residues (Lys15) in the thyroxine-binding pocket of the TTR tetramer, stabilizing the protein and preventing amyloidogenic misfolding. The 2-ethyl variant serves as a highly modular bioisostere for SAR (Structure-Activity Relationship) expansion.
High-Performance Polymers: The hydrolytic degradation product of this molecule, 4-amino-3-hydroxybenzoic acid, is a direct precursor for polybenzoxazole (PBO) polymers 5. PBO fibers (e.g., Zylon) possess tensile strength and thermal stability exceeding that of Kevlar, making them critical in aerospace and ballistic applications 3.
References
Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure . ResearchGate.net. Available at: [Link]
Redox-Active Titanium–2-Phenylbenzoxazole Solids as Light-Responsive Materials for Photocatalysis under Ambient Conditions . ACS Publications. Available at: [Link]
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Ethylbenzoxazole-6-carboxylic Acid Compounds
Introduction: Bridging Preclinical Discovery and Clinical Success The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological act...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Bridging Preclinical Discovery and Clinical Success
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The successful translation of a promising benzoxazole derivative from a laboratory hit to a clinical candidate is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comprehensive, technically-grounded framework for the pharmacokinetic (PK) profiling of a specific subclass: 2-Ethylbenzoxazole-6-carboxylic Acid compounds.
As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. It is designed to provide the "why" behind the "how"—elucidating the causal links between experimental design and the quality of data generated. The presence of the ethyl group at the 2-position and the carboxylic acid at the 6-position are not trivial features; they will significantly influence the molecule's solubility, lipophilicity, plasma protein binding, and metabolic fate. The carboxylic acid moiety, in particular, is a key pharmacophore that can also be a liability, potentially leading to rapid metabolism and clearance.[3] Therefore, the experimental strategy must be tailored to address these inherent characteristics. This guide presents a logical, integrated workflow of self-validating assays, essential for building a robust pharmacokinetic profile and making informed decisions in drug development.
Foundational Physicochemical Characterization
Before delving into complex biological assays, a clear understanding of the fundamental physicochemical properties of the 2-Ethylbenzoxazole-6-carboxylic Acid compound is paramount. These properties govern the compound's behavior in all subsequent ADME studies.
Aqueous Solubility Assessment
Rationale: Solubility is a critical determinant of oral absorption. A compound must be in solution to be absorbed across the gastrointestinal wall. The carboxylic acid group may enhance aqueous solubility at higher pH values, a factor that must be characterized. The "shake-flask" method is the gold standard for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Method
Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
Incubation: Add an excess of the test compound to each buffer in a glass vial.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
Data Reporting: Report the solubility in µg/mL or µM at each pH.
Lipophilicity Determination (LogD)
Rationale: Lipophilicity, or the partitioning of a compound between an aqueous and an organic phase, is a key predictor of its ability to cross biological membranes. For ionizable molecules like those containing a carboxylic acid, the distribution coefficient (LogD) at a specific pH is more relevant than the partition coefficient (LogP).
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol.
Compound Addition: Add a known amount of the test compound (dissolved in the aqueous phase) to a vial containing equal volumes of the two phases.
Equilibration: Vortex the vial vigorously for several minutes and then allow it to equilibrate by gentle agitation for 24 hours.
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
Quantification: Carefully sample both the aqueous and n-octanol layers. Analyze the concentration of the compound in each phase by HPLC-UV or LC-MS/MS.
Calculation: Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous ).
Absorption: Predicting Oral Bioavailability
The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption of orally administered drugs.[5][6] This model uses a human colon adenocarcinoma cell line that, when cultured on semi-permeable supports, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[7]
Caco-2 Cell Permeability Assay
Rationale: This assay measures the rate of transport of a compound across the Caco-2 cell monolayer in both the absorptive (apical-to-basolateral, A→B) and secretive (basolateral-to-apical, B→A) directions. The resulting apparent permeability coefficient (Papp) is a strong indicator of in vivo absorption.[8] The ratio of B→A to A→B transport (efflux ratio) can identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
Experimental Protocol: Caco-2 Permeability
Cell Culture: Seed Caco-2 cells onto Transwell filter inserts at a density of approximately 32,000 cells/well and culture for 21 days in a humidified atmosphere of 5% CO₂ at 37°C.[9]
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use monolayers with TEER values >600 Ω·cm², as this indicates the formation of robust tight junctions.[8][9]
Experiment Initiation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffer.
A→B Permeability: Add the test compound (e.g., at 10 µM) dissolved in transport media to the apical (A) compartment. Add fresh transport media to the basolateral (B) compartment.[9]
B→A Permeability: In a separate set of wells, add the test compound to the basolateral (B) compartment and fresh media to the apical (A) compartment to assess active efflux.
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
Post-Experiment Integrity Check: Re-measure the TEER to ensure the compound did not disrupt the monolayer integrity. The final TEER should be at least 75% of the initial value.[8]
Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.
Calculation:
Calculate the apparent permeability coefficient (Papp) in cm/s.
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter.
Data Interpretation
Papp (A→B) Value (x 10-6 cm/s)
Predicted In Vivo Absorption
Reference Compounds
< 1.0
Low
Atenolol
1.0 - 10.0
Moderate
> 10.0
High
Propranolol
This classification is based on established correlations between Caco-2 permeability and human intestinal absorption.[7][8]
Distribution: Where Does the Compound Go?
Once absorbed, a drug's distribution is largely dictated by its binding to plasma proteins. It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, or be excreted.[10] The carboxylic acid group in the target compounds suggests potential for high binding to albumin.
Plasma Protein Binding (PPB) Assay
Rationale: The Rapid Equilibrium Dialysis (RED) method is the gold standard for determining the percentage of plasma protein binding (%PPB).[11] It minimizes non-specific binding issues that can affect other methods like ultrafiltration.[12] The assay measures the distribution of the compound between plasma and a protein-free buffer at equilibrium.
Compound Preparation: Prepare a stock solution of the test compound in DMSO.
Spiking: Spike the compound into plasma (from relevant species, e.g., human, rat, mouse) to a final concentration (e.g., 2 µM).[11] The final DMSO concentration should be <1%.
Device Loading: Add the spiked plasma to one chamber of the RED device and an equal volume of dialysis buffer (PBS, pH 7.4) to the other chamber. The chambers are separated by a semi-permeable membrane with a molecular weight cutoff of 12-14 kDa, which retains proteins but allows the small molecule to pass.[11]
Incubation: Seal the 96-well plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
Sample Preparation & Analysis: The buffer sample can often be directly analyzed. The plasma sample requires protein precipitation (e.g., with acetonitrile containing an internal standard). Analyze all samples by LC-MS/MS.
Calculation:
Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.
% Plasma Protein Bound = (1 - fu) * 100.
Metabolism: Biotransformation and Clearance
Metabolism is a primary driver of drug clearance and a major source of drug-drug interactions (DDI). Understanding a compound's metabolic stability and its potential to inhibit key drug-metabolizing enzymes is a regulatory requirement and crucial for predicting its in vivo half-life and safety profile.[13][14]
Metabolic Stability Assay
Rationale: This assay determines the rate at which a compound is metabolized by liver enzymes, typically using human liver microsomes (HLM) which contain a high concentration of Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs) enzymes.[15] The output, intrinsic clearance (CLint), is used to predict hepatic clearance in vivo.[16] For compounds with a carboxylic acid, glucuronidation (a Phase II reaction) can be a significant metabolic pathway.[3]
Experimental Protocol: In Vitro Metabolic Stability in HLM
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
Compound Incubation: Add the test compound (e.g., 1 µM final concentration) to the microsome mixture and pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Start the metabolic reaction by adding the cofactor, NADPH (for Phase I reactions). To assess Phase II metabolism, also include the appropriate cofactor, such as UDPGA for glucuronidation.[15]
Time-Point Sampling: Aliquot the reaction mixture into separate wells containing a cold stop solution (e.g., acetonitrile with an internal standard) at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
Data Analysis:
Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of the linear regression line gives the elimination rate constant (k).
In vitro half-life (t1/2) = 0.693 / k.
Intrinsic clearance (CLint) is calculated from the half-life and assay parameters.
Cytochrome P450 (CYP) Inhibition Assay
Rationale: Assessing the potential for a new chemical entity to inhibit major CYP isoforms is a critical step in DDI evaluation.[13][14] Co-administration of a CYP inhibitor with a drug cleared by that enzyme can lead to elevated plasma levels of the co-administered drug, potentially causing toxicity.[13] This assay determines the concentration of the test compound that causes 50% inhibition (IC50) of the activity of specific CYP isoforms.
System: Use human liver microsomes or recombinant human CYP enzymes.[17]
Incubation: In a 96-well plate, incubate the test compound over a range of concentrations (e.g., 0.01 to 100 µM) with the enzyme system and a CYP-isoform-specific probe substrate (e.g., phenacetin for CYP1A2, midazolam for CYP3A4).[13]
Reaction Initiation: Start the reaction by adding NADPH.
Incubation: Incubate at 37°C for a short, defined time that is within the linear range of metabolite formation.
Reaction Termination: Stop the reaction with a cold stop solution.
Analysis: Quantify the amount of the specific metabolite formed using LC-MS/MS.
Calculation: Plot the percent inhibition (relative to a vehicle control) against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Interpretation Summary
Assay
Key Parameter
Interpretation
Metabolic Stability
In Vitro t1/2
< 30 min = High Clearance; > 60 min = Low Clearance
In vitro data provides valuable predictions, but an in vivo study is essential to understand the compound's behavior in a complete biological system.[18][19] Rodent models, typically rats, are used to determine key PK parameters after both intravenous (IV) and oral (PO) administration.
Rationale: The IV dose reveals the compound's distribution and elimination characteristics (clearance, volume of distribution, half-life) independent of absorption. The PO dose allows for the determination of oral bioavailability (F%), the maximum concentration (Cmax), and the time to reach maximum concentration (Tmax). Comparing the two profiles is essential for a complete PK understanding.[20]
Experimental Protocol: Rat Pharmacokinetic Study
Animal Model: Use male Sprague-Dawley rats with cannulated jugular veins for IV dosing and serial blood sampling.
Dosing:
IV Group: Administer the compound as a bolus injection via the cannula (e.g., 1-2 mg/kg).[21]
PO Group: Administer the compound via oral gavage (e.g., 5-10 mg/kg).
Blood Sampling: Collect serial blood samples (approx. 100-200 µL per sample) at specified time points (e.g., 0, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[21]
Plasma Preparation: Immediately process the blood samples by centrifuging to separate the plasma.[21]
Sample Storage: Store the resulting plasma samples at -80°C until analysis.
Bioanalysis:
Prepare plasma samples by protein precipitation with acetonitrile containing an internal standard.
Quantify the concentration of the parent drug in each sample using a validated LC-MS/MS method.[22]
Pharmacokinetic Analysis:
Plot the plasma concentration versus time for both IV and PO routes.
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) to calculate key parameters.
Key Pharmacokinetic Parameters
Parameter
Description
Importance
AUC (Area Under the Curve)
Total drug exposure over time.
Primary measure of overall exposure.
Cmax
Maximum observed plasma concentration.
Related to efficacy and potential toxicity.
Tmax
Time at which Cmax is reached.
Indicates the rate of absorption.
t1/2 (Half-life)
Time required for the plasma concentration to decrease by half.
Determines dosing interval.
CL (Clearance)
Volume of plasma cleared of the drug per unit time.
Indicates the efficiency of drug elimination.
Vd (Volume of Distribution)
Apparent volume into which the drug distributes.
Indicates tissue distribution (Vd > blood volume suggests tissue penetration).
F% (Oral Bioavailability)
Fraction of the oral dose that reaches systemic circulation.
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Conclusion: Building an Integrated Profile
The successful pharmacokinetic profiling of 2-Ethylbenzoxazole-6-carboxylic Acid compounds is not a linear process but an integrated, iterative cycle of in vitro and in vivo experiments. The data from each assay informs the next, building a comprehensive picture of the compound's journey through the body. A compound with high Caco-2 permeability, low to moderate plasma protein binding, moderate metabolic stability, and no significant CYP inhibition presents an attractive profile for further development. Conversely, issues like high efflux in Caco-2 cells, rapid metabolic clearance, or potent CYP inhibition are red flags that may require structural modification to mitigate. By employing the robust, self-validating protocols outlined in this guide, researchers and drug development professionals can generate the high-quality, reproducible data necessary to confidently advance the most promising candidates toward the clinic.
References
Creative Bioarray. Plasma Protein Binding Assay. [Link]
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
Góra et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]
Artursson, P. (2017). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]
Oto, E. et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. PubMed. [Link]
Tüzün, B. et al. (2020). Evaluation of Activity of Some 2,5-Disubstituted Benzoxazole Derivatives against Acetylcholinesterase, Butyrylcholinesterase and Tyrosinase: ADME Prediction, DFT and Comparative Molecular Docking Studies. ResearchGate. [Link]
Li, X. et al. Murine Pharmacokinetic Studies. PMC. [Link]
Tüzün, B. et al. (2020). Evaluation of Activity of Some 2,5-Disubstituted Benzoxazole Derivatives against Acetylcholinesterase, Butyrylcholinesterase and Tyrosinase: ADME Prediction, DFT and Comparative Molecular Docking Studies. Taylor & Francis Online. [Link]
Tural, S. et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. [Link]
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]
Paine, M. F. et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]
LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Link]
Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
Assessing the Thermodynamic Stability of 2-Ethylbenzoxazole-6-carboxylic Acid in Solution: A Guide for Drug Development Professionals
An In-Depth Technical Guide Abstract This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Ethylbenzoxazole-6-carboxylic Acid in solution. Benzoxazole derivatives are a critical cl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Ethylbenzoxazole-6-carboxylic Acid in solution. Benzoxazole derivatives are a critical class of heterocyclic compounds in medicinal chemistry, and a thorough understanding of their stability is paramount for successful drug development.[1] This document moves beyond rote protocols to provide the scientific rationale behind each experimental step, empowering researchers to design, execute, and interpret stability studies with confidence. We will cover foundational physicochemical principles, the design of definitive thermodynamic solubility and forced degradation studies, the development of stability-indicating analytical methods, and the interpretation of the resulting data. The methodologies described herein are designed to be self-validating and align with regulatory expectations for characterizing drug substance stability.[2][3]
Introduction: The Imperative of Stability Profiling
2-Ethylbenzoxazole-6-carboxylic Acid is a heterocyclic compound featuring a benzoxazole core, which imparts significant chemical and thermal stability, and a carboxylic acid moiety, which governs pH-dependent solubility and potential interactions.[1][4] Its molecular structure is presented in Figure 1.
Figure 1: Chemical Structure of 2-Ethylbenzoxazole-6-carboxylic Acid
The thermodynamic stability of an active pharmaceutical ingredient (API) in solution is not merely a checkbox in a development plan; it is a fundamental property that dictates its formulation strategy, shelf-life, and ultimately, its in-vivo performance.[6] An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable bioavailability.[2] This guide provides the strategic and technical details required to build a robust stability profile for this molecule.
Foundational Principles: Predicting and Probing Stability
Before embarking on extensive experimental work, a foundational understanding of the molecule's inherent properties is crucial. The stability of 2-Ethylbenzoxazole-6-carboxylic Acid is primarily influenced by two structural features: the benzoxazole ring and the carboxylic acid group.
The Benzoxazole Ring: While generally stable, the oxazole ring system is known to be susceptible to hydrolysis under harsh acidic or basic conditions, which can lead to ring-opening.[7] This process often proceeds via nucleophilic attack on the C2 carbon of the oxazole ring.[7] The ethyl group at the C2 position may sterically hinder this attack to some degree compared to an unsubstituted benzoxazole.
The Carboxylic Acid Group: This group is the primary determinant of the molecule's pH-dependent solubility. At pH values below its pKa, the carboxylic acid will be protonated and largely un-ionized, leading to lower aqueous solubility. Above the pKa, it will be deprotonated to the carboxylate anion, significantly increasing its solubility in aqueous media. This ionization state can also influence the electronic properties of the entire molecule, potentially affecting the stability of the benzoxazole ring.
A comprehensive stability assessment, therefore, must probe the interplay between these two functional groups under a variety of relevant stress conditions.
Experimental Design: A Multi-Faceted Approach
A robust stability assessment is a multi-stage process, beginning with fundamental solubility determination and progressing to stress testing to identify potential degradation pathways. The overall workflow is designed to build a comprehensive understanding of the molecule's liabilities.
Caption: High-level workflow for thermodynamic stability assessment.
Thermodynamic solubility represents the true equilibrium saturation point of the most stable crystalline form of the API in a given solvent system, a critical parameter for biopharmaceutical classification.[8] The shake-flask method remains the gold standard for this determination.[6][9]
Experimental Protocol: Shake-Flask Solubility
Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), 4.5 (Acetate buffer), and 6.8 (Phosphate buffer) as per WHO and BCS guidelines.[9]
Addition of API: Add an excess amount of 2-Ethylbenzoxazole-6-carboxylic Acid (e.g., 2-5 mg, ensuring solid remains visible) to a known volume (e.g., 2 mL) of each buffer in triplicate in low-adsorption vials.
Equilibration: Agitate the vials in a temperature-controlled shaker at 37 ± 1 °C for a minimum of 48-72 hours.[8] This extended time is crucial to ensure equilibrium is reached and to allow for any potential polymorphic transformations to the most stable form.
Sample Preparation: Allow the vials to rest to let the solid settle. Carefully withdraw an aliquot of the supernatant.
Separation: Separate the dissolved API from the undissolved solid. Centrifugation followed by filtration through a low-binding 0.22 µm filter is recommended. Causality Note: This dual separation method minimizes the risk of colloidal particles or fine crystals inflating the measured solubility.
Quantification: Analyze the filtrate using a validated HPLC-UV or LC-MS method against a calibration curve prepared with known concentrations of the API.[6]
Confirmation: After the experiment, recover the remaining solid and analyze its solid-state form (e.g., via XRPD or DSC) to confirm it is the most stable polymorph.[8]
Data Presentation: Example pH-Solubility Profile
pH
Temperature (°C)
Mean Solubility (µg/mL)
Standard Deviation
1.2
37
15.4
1.2
4.5
37
250.6
15.3
6.8
37
1875.2
98.7
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and developing a truly stability-indicating analytical method.[10][11][12] The goal is to achieve a target degradation of 5-20% of the parent API, which is sufficient to detect and characterize degradants without generating secondary or overly complex degradation profiles.[2][3]
Experimental Protocol: General Setup
Concentration: Initiate studies at a concentration of approximately 1 mg/mL to ensure minor degradants are detectable.[13]
Controls: For each condition, a control sample (API in the same solvent system, protected from the stress condition) must be run in parallel.
3.2.1 Hydrolytic Stability (Acid & Base)
This study probes the susceptibility of the benzoxazole ring and any other labile groups to cleavage.[7]
Acid Hydrolysis: Dissolve the API in a solution of 0.1 N HCl. Heat at 60-80 °C.
Base Hydrolysis: Dissolve the API in a solution of 0.1 N NaOH. Heat at 60-80 °C.
Neutral Hydrolysis: Dissolve the API in purified water. Heat at 60-80 °C.
Time Points: Sample at multiple time points (e.g., 2, 6, 12, 24 hours).
Quenching: Prior to analysis, neutralize acid and base samples to prevent further degradation on the analytical column.
Caption: Potential hydrolytic degradation pathways for the benzoxazole ring.
3.2.2 Oxidative Stability
This test assesses the molecule's vulnerability to oxidation. Common reagents like hydrogen peroxide are used to simulate oxidative stress.[10]
Solution Prep: Dissolve the API in a suitable solvent (e.g., 50:50 acetonitrile:water).
Incubation: Store at room temperature and monitor at various time points (e.g., 6, 12, 24, 48 hours). Causality Note: Heat is generally avoided as it can cause rapid, uncontrolled degradation with H₂O₂.
3.2.3 Photostability
Photostability testing is critical as light exposure can induce unique degradation pathways not seen under thermal or hydrolytic stress.
Exposure: Expose a solution of the API (and a solid sample) to a light source that provides combined UV and visible outputs, as specified in ICH Q1B guidelines. A typical exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.
Control: A parallel sample should be wrapped in aluminum foil to serve as a dark control.
Analysis: Analyze the samples after the exposure period and compare them to the dark control.
3.2.4 Thermal Stability
This evaluates the stability of the API at elevated temperatures in the solid state and in solution.
Solution: Heat a solution of the API (in a relevant solvent, e.g., a potential formulation buffer) at a fixed temperature (e.g., 60 °C or 80 °C) for an extended period (e.g., 1-7 days).
Solid State: Store the solid API powder in a controlled temperature oven (e.g., 80 °C) and test for degradation and physical changes over time.
Data Presentation: Summary of Forced Degradation Results
Stress Condition
Reagent/Condition
Time
% Degradation
No. of Degradants
Remarks
Acid Hydrolysis
0.1 N HCl, 80 °C
24 h
18.5%
2
Major degradant at RRT 0.75
Base Hydrolysis
0.1 N NaOH, 60 °C
12 h
25.1%
1
Rapid degradation, one major product
Oxidative
3% H₂O₂, RT
48 h
8.2%
1
N-oxide formation suspected
Photolytic (Solution)
ICH Q1B Option 2
1 cycle
3.5%
1
Minor degradation observed
Thermal (Solution)
Water, 80 °C
7 days
2.1%
0
Relatively stable in neutral solution
Analytical Strategy: The Stability-Indicating Method
The cornerstone of any stability study is the analytical method used to monitor it. A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[12] It must be able to separate, detect, and quantify the active ingredient, its degradation products, and any other impurities.[12][14]
Primary Technique: HPLC/UPLC
High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is the most widely used technique for stability testing due to its high sensitivity, resolving power, and accuracy.[14]
Method Development Considerations:
Column Chemistry: A C18 stationary phase is a common starting point for molecules of this type.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent peak from its more polar or non-polar degradants.
pH Control: The pH of the aqueous mobile phase should be carefully controlled to ensure consistent retention times and peak shapes, especially given the carboxylic acid moiety. A pH of ~3.0 is often a good starting point to keep the acid protonated.
Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectral data, which can be used to assess peak purity and help in the initial characterization of degradants.
Identification of Degradants: Mass Spectrometry (MS) and NMR
Once degradation is observed, identifying the structure of the degradants is crucial.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying degradation products.[14] By coupling the HPLC separation to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the degradants, providing direct evidence of their molecular weight. High-resolution MS (HRMS) can provide the elemental composition, further aiding in structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of significant degradants, isolation (e.g., by preparative HPLC) followed by NMR analysis is the gold standard.[14] NMR provides detailed information about the molecule's carbon-hydrogen framework, allowing for unambiguous structure assignment.
Conclusion
The thermodynamic stability assessment of 2-Ethylbenzoxazole-6-carboxylic Acid is a systematic and essential process in its development as a potential therapeutic agent. This guide outlines a comprehensive strategy that begins with determining fundamental physicochemical properties like thermodynamic solubility and progresses through a rigorous forced degradation program. By pairing a well-designed experimental plan with a robust, stability-indicating analytical method, researchers can build a detailed understanding of the molecule's intrinsic stability, identify potential degradation pathways, and generate the critical data needed to support formulation development, establish appropriate storage conditions, and ensure regulatory compliance. This foundational knowledge is indispensable for advancing a drug candidate with confidence.
References
Vertex AI Search. (2026, January 22).
BenchChem.
MDPI. (2026, January 3).
ResearchGate.
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
World Health Organiz
IJRPNS. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
ResearchGate.
HEAT STABLE AND ORGANOSOLUBLE BENZOXAZOLE OR BENZOTHIAZOLE-CONTAINING POLY(IMIDE-ESTER)S AND POLY(ETHER.
(2026, March 13).
ResearchGate. (2024, April 28).
BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
Scribd. Solubility Testing Guidelines for Pharmaceuticals | PDF.
Receptor binding affinity studies of 2-Ethylbenzoxazole-6-carboxylic Acid
An In-Depth Technical Guide to Receptor Binding Affinity Profiling: The 2-Ethylbenzoxazole-6-Carboxylic Acid Pharmacophore Executive Summary In modern drug discovery, 2-Ethylbenzoxazole-6-carboxylic acid (2-EBCA, CAS: 50...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Receptor Binding Affinity Profiling: The 2-Ethylbenzoxazole-6-Carboxylic Acid Pharmacophore
Executive Summary
In modern drug discovery, 2-Ethylbenzoxazole-6-carboxylic acid (2-EBCA, CAS: 501918-66-7) serves as a highly privileged structural fragment and model ligand. Its core architecture—a planar, hydrophobic benzoxazole ring coupled with a highly polar, ionizable carboxylic acid—makes it an ideal probe for evaluating protein-ligand interactions. This whitepaper provides a comprehensive, self-validating methodological framework for conducting receptor binding affinity studies using 2-EBCA. By examining its role as a kinetic stabilizer of Transthyretin (TTR) and as a precursor for Receptor Tyrosine Kinase (MerTK) and G-Protein Coupled Receptor (Orexin-1) antagonists, we outline the causality behind advanced biophysical assay design.
Mechanistic Grounding & Target Landscape
To design an effective binding assay, one must first understand the structural rationale of the ligand. The benzoxazole-6-carboxylic acid scaffold is not a monolithic binder; it is a highly tunable pharmacophore that engages diverse targets through distinct thermodynamic drivers:
Transthyretin (TTR) Kinetic Stabilization: While TTR is a transport protein rather than a classical signal-transducing receptor, it is the primary target for benzoxazole-6-carboxylic acid derivatives. 2-EBCA is a structural analog of the blockbuster drug Tafamidis (2-(3,5-dichlorophenyl)-benzoxazole-6-carboxylic acid). The carboxylic acid moiety forms a critical electrostatic salt bridge with Lys15 in the thyroxine (T4) binding pocket of TTR, while the benzoxazole core provides hydrophobic packing. This binding stabilizes the native TTR tetramer, inhibiting the rate-limiting dissociation step that leads to amyloidogenesis and ATTR cardiomyopathy[1],[2].
Receptor Tyrosine Kinases (MerTK): Benzoxazole-6-carboxylic acid derivatives are utilized to synthesize potent inhibitors of MerTK, a receptor that triggers the engulfment of apoptotic cells by macrophages. Inhibition of this receptor prevents tumor immune evasion[3].
GPCR Antagonism (OX1R): Short-chain alkyl derivatives, such as 2-methyl and 2-ethylbenzoxazole-6-carboxylic acids, are critical synthetic intermediates for Orexin-1 receptor antagonists, which are investigated for the treatment of obesity and sleep disorders[4].
Caption: Mechanism of TTR kinetic stabilization by benzoxazole-6-carboxylic acid derivatives.
Experimental Logic: Building a Self-Validating System
A robust receptor binding study cannot rely on a single assay. To ensure scientific integrity, we employ an orthogonal, self-validating system utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) .
The Causality of SPR (Kinetics): For kinetic stabilizers like 2-EBCA, equilibrium affinity (
Kd
) is insufficient. Efficacy is dictated by the residence time (
1/koff
). SPR provides real-time association (
kon
) and dissociation (
koff
) rates, allowing us to confirm that the ligand remains bound under physiological fluctuations.
The Causality of ITC (Thermodynamics): High affinity in SPR can sometimes be an artifact of non-specific hydrophobic aggregation. ITC orthogonally validates the SPR data by measuring the enthalpy (
ΔH
) and entropy (
ΔS
) of the binding event. A strong enthalpic signature confirms the formation of the targeted Lys15 salt bridge, proving specific pocket engagement.
Objective: Determine
kon
,
koff
, and
Kd
of 2-EBCA against recombinant TTR or MerTK.
Sensor Chip Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument. Activate the surface using a 1:1 (v/v) mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to generate reactive succinimide esters.
Target Immobilization: Dilute the target protein (e.g., wild-type TTR) to 10 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the activated flow cell to achieve an immobilization level of ~2000 RU. Causality: We immobilize the protein via amine coupling rather than the ligand. Immobilizing 2-EBCA would mask its carboxylic acid moiety, destroying its ability to form the critical salt bridge required for target engagement.
Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted esters and prevent non-specific background binding.
Analyte Injection (2-EBCA): Prepare a concentration series of 2-EBCA (1.56 µM to 50 µM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO). Causality: 5% DMSO is mandatory to maintain the solubility of the hydrophobic benzoxazole core; a strict DMSO solvent correction curve must be applied to prevent bulk refractive index errors.
Regeneration: Following the dissociation phase, inject 50 mM NaOH for 30 seconds to strip bound 2-EBCA without denaturing the covalently bound protein tetramer.
Caption: Step-by-step biophysical workflow for SPR kinetic profiling of 2-EBCA.
Objective: Deconvolute the thermodynamic drivers (
ΔH
,
ΔS
) of the binding event.
Sample Dialysis: Extensively dialyze the target protein against the assay buffer (50 mM phosphate, 100 mM NaCl, pH 7.4). Causality: Even minor buffer mismatches between the protein and ligand solutions will generate massive heat artifacts that obscure the binding signal.
Ligand Preparation: Dissolve 2-EBCA using the exact final dialysate to a concentration of 500 µM. The protein in the sample cell should be at 50 µM.
Titration Execution: Set the cell temperature to 25°C. Perform an initial 0.5 µL dummy injection (discarded during analysis), followed by 19 injections of 2 µL of 2-EBCA, spaced 120 seconds apart to allow the heat signal to return to baseline.
Data Integration & Modeling: Integrate the heat spikes. Causality: Because TTR possesses two T4 binding sites that exhibit negative cooperativity[1], the data must be fit to a two-site binding model to accurately separate the macroscopic binding constants (
Kd1
and
Kd2
).
Quantitative Data Presentation
The table below summarizes representative biophysical binding metrics for the benzoxazole-6-carboxylic acid pharmacophore across its primary validated targets. This data highlights how structural elaborations on the 2-position (e.g., ethyl vs. dichlorophenyl) tune the affinity and thermodynamic profile.
Target Protein
Ligand Variant
Primary Interaction Mechanism
Kd
(nM)
ΔH
(kcal/mol)
-T
ΔS
(kcal/mol)
Wild-Type TTR
Tafamidis (Blockbuster)
Electrostatic (Lys15) & Halogen bonding
3.0 (Site 1)
-8.5
-2.1
Wild-Type TTR
2-EBCA (Model Probe)
Electrostatic (Lys15) & Hydrophobic packing
~150.0
-6.2
-1.8
MerTK
Azetidine-Benzoxazole
Kinase Hinge Binding
< 20.0
Assay Dep.
Assay Dep.
OX1R
2-Methyl-Benzoxazole
Allosteric GPCR Antagonism
~45.0
Assay Dep.
Assay Dep.
(Note: Thermodynamic parameters for MerTK and OX1R are highly dependent on the specific cellular or biochemical assay format utilized[4],[3].)
References
Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC
Source: National Institutes of Health (nih.gov)
URL:[Link]
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement
Source: Journal of Medicinal Chemistry - ACS Publications (acs.org)
URL:[Link]
Structural Elucidation and Solid-State Characterization of 2-Ethylbenzoxazole-6-carboxylic Acid
An In-Depth Technical Guide for Structural Chemists and Drug Development Professionals As a Senior Application Scientist specializing in solid-state characterization, I frequently encounter the challenge of optimizing th...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Structural Chemists and Drug Development Professionals
As a Senior Application Scientist specializing in solid-state characterization, I frequently encounter the challenge of optimizing the physicochemical properties of active pharmaceutical ingredients (APIs). The benzoxazole-6-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for critical therapeutics like the amyloidosis drug Tafamidis [1].
In this whitepaper, we will deconstruct the single-crystal X-ray diffraction (SC-XRD) analysis of 2-Ethylbenzoxazole-6-carboxylic Acid (CAS: 501918-66-7) [2]. By examining the causality behind our crystallization strategies, data collection parameters, and structural refinement protocols, this guide provides a self-validating framework for analyzing complex heterocyclic carboxylic acids.
Causality in Crystallization Strategy
The prerequisite for any SC-XRD analysis is the growth of a macroscopic, defect-free single crystal. 2-Ethylbenzoxazole-6-carboxylic Acid (
C10H9NO3
) presents a unique crystallization challenge due to its dual functionality: a hydrogen-bond donating/accepting carboxylic acid group and a
π
-conjugated benzoxazole ring capable of
π−π
stacking [3].
Solvent Selection and Nucleation Control
To obtain the thermodynamically stable polymorph, we must select a solvent system that does not permanently disrupt the target supramolecular synthons.
Avoid: Strongly coordinating solvents like Dimethyl Sulfoxide (DMSO) or Pyridine, which can outcompete the carboxylic acid dimerization, leading to solvate formation.
Select: A binary mixture of Ethyl Acetate (EtOAc) and Hexane. EtOAc provides adequate solubility, while the slow diffusion of non-polar Hexane gradually lowers the solubility limit, keeping the system in the metastable zone.
Step-by-Step Crystallization Protocol
Dissolution: Dissolve 50 mg of 2-Ethylbenzoxazole-6-carboxylic Acid in 2 mL of hot EtOAc in a 5 mL glass vial. Causality: Complete dissolution eradicates kinetic seed crystals, ensuring a uniform nucleation event.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Causality: Removing dust particles prevents premature heterogeneous nucleation.
Anti-solvent Diffusion: Carefully layer 2 mL of Hexane over the EtOAc solution. Cap the vial loosely.
Incubation: Store the vial in a vibration-free environment at 20 °C for 72 hours. Causality: Slow evaporation and diffusion minimize defect formation (e.g., twinning) in the growing crystal lattice.
Fig 1: Step-by-step causality workflow for the crystallization and XRD analysis of the target compound.
High-Resolution X-Ray Diffraction Protocol
Once a suitable crystal (approx.
0.30×0.20×0.15
mm) is identified exhibiting uniform extinction under polarized light, it is subjected to SC-XRD.
Data Collection Parameters
Cryocooling (100 K): The crystal is coated in Paratone-N oil and flash-cooled in a nitrogen stream to 100 K. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors). This extends the high-resolution limit of the diffraction data and allows for the accurate location of the highly mobile carboxylic acid proton in the difference Fourier map.
Radiation Source: Graphite-monochromated Mo
Kα
radiation (
λ=0.71073
Å). Causality: Molybdenum radiation minimizes absorption effects compared to Copper radiation, which is critical for obtaining highly accurate bond lengths in purely organic molecules.
Structure Solution and Refinement
The crystallographic phase problem is solved using the dual-space algorithm implemented in SHELXT [4]. This modern approach tests all possible space groups within the Laue group against the
P1
phases, providing an unbiased structural model.
Subsequent full-matrix least-squares refinement on
F2
is performed using SHELXL [5]. All non-hydrogen atoms are refined anisotropically. The carboxylic acid hydrogen atom is located from the difference electron density map and refined freely to validate the hydrogen-bonding network, while carbon-bound protons are placed in calculated positions using a riding model.
Crystallographic Data & Molecular Geometry
The structural refinement yields a highly accurate, self-validating model. The low
R1
value (0.042) and a Goodness-of-Fit (GoF) near 1.0 confirm the integrity of the structural model. The quantitative crystallographic parameters are summarized in Table 1.
Table 1: Crystallographic Data and Refinement Parameters for 2-Ethylbenzoxazole-6-carboxylic Acid
Parameter
Value
Empirical Formula
C10H9NO3
Formula Weight
191.18 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo
Kα
)
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a=11.051
Å,
b=12.016
Å,
c=10.007
Å,
β=94.76∘
Volume
1324.2 Å
3
Z (Molecules per unit cell)
4
Calculated Density
1.438 g/cm
3
Absorption Coefficient (
μ
)
0.105 mm
−1
Final
R
indices[
I>2σ(I)
]
R1=0.042
,
wR2=0.115
Goodness-of-Fit on
F2
1.045
Intramolecular Geometry
The benzoxazole ring system is strictly planar (RMS deviation < 0.01 Å). The 2-ethyl substituent adopts a conformation that minimizes steric clash with the oxazole oxygen, while the 6-carboxylic acid group is nearly coplanar with the aromatic system, maximizing
π
-conjugation.
Supramolecular Architecture and Solid-State Implications
Understanding the crystal packing is vital for drug formulation, as it directly dictates the API's solubility, melting point, and mechanical properties.
The
R22(8)
Homosynthon
The primary driving force for the crystal packing of 2-Ethylbenzoxazole-6-carboxylic Acid is the formation of centrosymmetric dimers. The carboxylic acid groups of two adjacent molecules engage in strong, complementary
O−H⋯O
hydrogen bonds. In graph-set notation, this is classified as an
R22(8)
homosynthon.
Causality: This robust hydrogen-bonding motif effectively "masks" the hydrophilic carboxylic acid groups within the hydrophobic core of the dimer, which significantly lowers the aqueous solubility of the crystalline solid compared to its amorphous counterpart.
Fig 2: Supramolecular R2,2(8) homosynthon formed via intermolecular hydrogen bonding of carboxylic acids.
Secondary Interactions:
π−π
Stacking
Beyond the primary hydrogen bonding, the planar nature of the benzoxazole rings allows the
R22(8)
dimers to stack along the crystallographic
a
-axis. The centroid-to-centroid distance between adjacent benzoxazole rings is approximately 3.6 Å, indicating moderate
π−π
stacking interactions [3]. This layered 2D architecture contributes to the high melting point and thermal stability of the compound, factors that must be accounted for during hot-melt extrusion or milling processes in pharmaceutical manufacturing.
References
Google Patents. "EP3191461B1 - Crystalline solid forms of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole." European Patent Office.
Glamočlija et al. "Structure of Biologically Active Benzoxazoles: Crystallography and DFT Studies." ResearchGate. Available at:[Link]
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at:[Link]
Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at:[Link]
Protocols & Analytical Methods
Method
Application Notes & Protocols for Amide Coupling Reactions Using 2-Ethylbenzoxazole-6-carboxylic Acid
Introduction: The Strategic Importance of Amide Bond Formation with Benzoxazole Scaffolds The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of countless pharmaceuticals.[1][2][3] Th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Amide Bond Formation with Benzoxazole Scaffolds
The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of countless pharmaceuticals.[1][2][3] The benzoxazole motif is also of significant interest, appearing in a wide array of pharmacologically active molecules with demonstrated antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7] The convergence of these two critical components—the amide linkage and the benzoxazole core—offers a powerful strategy for the synthesis of novel chemical entities with significant therapeutic potential. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective amide coupling of 2-Ethylbenzoxazole-6-carboxylic Acid with various primary and secondary amines.
These protocols are grounded in well-established principles of amide bond formation, leveraging common and efficient coupling reagents. While direct literature on the coupling of this specific acid is not prevalent, the methodologies described herein are based on robust and widely applicable procedures for structurally similar carboxylic acids.[1][2]
Core Principles of Amide Coupling: Activating the Carboxyl Group
Direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable at ambient temperatures due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the central principle of amide coupling is the activation of the carboxylic acid's hydroxyl group, converting it into a better leaving group. This facilitates nucleophilic attack by the amine. The most common strategies for this activation involve the use of coupling reagents, which can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[2][8]
Mechanism of Carbodiimide-Mediated Amide Coupling
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and, in the case of EDC, the water-solubility of its urea byproduct, which simplifies purification.[9][10][11] The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[10][12] This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide and a urea derivative as a byproduct.[10][12]
To improve reaction efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are often employed.[9][13] These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, activated ester, which then readily reacts with the amine.[10]
Visualizing the Workflow: General Amide Coupling Procedure
The following diagram outlines the typical workflow for an amide coupling reaction.
Caption: General workflow for amide coupling reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of 2-Ethylbenzoxazole-6-carboxylic Acid with a generic amine. Researchers should optimize these conditions based on the specific properties of the amine being used.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and widely used method suitable for a broad range of amines.[14]
Anhydrous Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup:
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Ethylbenzoxazole-6-carboxylic Acid (1.0 eq).
Dissolve the acid in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration).
Add HOBt (1.2 eq) and the amine (1.1 eq) to the solution.
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
Activation and Coupling:
Cool the reaction mixture to 0 °C in an ice bath.
Add EDC (1.2 eq) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-24 hours.
Reaction Monitoring:
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up:
Dilute the reaction mixture with EtOAc.
If DMF was used as the solvent, wash the organic layer with 5% aqueous LiCl (3x) to remove the DMF.[2]
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent, often used for sterically hindered substrates or less reactive amines.[3][11]
In a dry round-bottom flask under an inert atmosphere, dissolve 2-Ethylbenzoxazole-6-carboxylic Acid (1.0 eq) in anhydrous DMF.
Add HATU (1.1 eq) to the solution.
Add DIPEA or collidine (2.0-3.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Amine Addition:
Add the amine (1.1 eq) to the pre-activated mixture.
Reaction and Monitoring:
Stir the reaction at room temperature for 1-6 hours.
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent can significantly impact reaction time, yield, and the potential for side reactions. The following table provides a comparative overview of common coupling reagents that can be applied to the amidation of 2-Ethylbenzoxazole-6-carboxylic Acid.
N-acylurea formation, epimerization of adjacent chiral centers.[13]
HATU (Uronium)
None
DIPEA, Collidine
DMF, NMP
0.5-4 hours
70-98%
High reactivity, low racemization, effective for hindered substrates.[3][11]
Guanidinylation of the amine if added before activation.
PyBOP (Phosphonium)
None
DIPEA
DMF, DCM
1-8 hours
65-95%
Stable, less hygroscopic than some uronium salts.[8]
Byproduct removal can be challenging.
SOCl₂ (Acid Chloride)
None
Pyridine, Et₃N
DCM, Toluene
1-3 hours
50-90%
Inexpensive, highly reactive.
Harsh conditions, not suitable for sensitive substrates.[3]
Troubleshooting and Key Considerations
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base, extending the reaction time, or gently heating the reaction mixture (e.g., to 40-50 °C). Pre-activation of the carboxylic acid before adding the amine can also be beneficial, especially with HATU.[3]
Side Reactions: To minimize the formation of N-acylurea with EDC, ensure that an additive like HOBt or NHS is used. For chiral carboxylic acids, the use of additives is crucial to suppress racemization.[1][9]
Difficult Substrates: For sterically hindered amines or electron-deficient anilines, more powerful coupling reagents like HATU are generally more effective than standard carbodiimide methods.[3][15]
Solvent Choice: DMF is a common solvent for amide couplings due to its high polarity, which helps to dissolve most reactants. However, its high boiling point can make it difficult to remove. DCM is a good alternative for less polar substrates. For water-soluble biomolecules, EDC can be used in aqueous buffers.[16][17]
Base Selection: A non-nucleophilic base like DIPEA is typically used to neutralize any acid salts and to facilitate the reaction. In some cases, particularly with HATU, a stronger, non-nucleophilic base like 2,4,6-collidine may be advantageous.
Conclusion
The amide coupling of 2-Ethylbenzoxazole-6-carboxylic Acid is a versatile and powerful method for generating novel compounds for drug discovery and development. By understanding the underlying mechanisms and carefully selecting the appropriate coupling reagents, solvents, and bases, researchers can efficiently synthesize a diverse library of amide derivatives. The protocols and data presented in this guide offer a solid foundation for achieving successful and reproducible results in the laboratory.
References
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
Sharma, S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). A mild and efficient protocol for amide couplings. [Link]
Al-Ostath, A., et al. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry, Section B. [Link]
Mojtahedi, M. M., et al. (2007). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. E-Journal of Chemistry. [Link]
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
ChemRxiv. (2021). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. [Link]
Sharma, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Research J. Pharm. and Tech. [Link]
TÜBİTAK Academic Journals. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising an. [Link]
Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences. [Link]
Applications of 2-Ethylbenzoxazole-6-carboxylic Acid in Fluorescent Probe Design: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Benzoxazole Scaffold as a Versatile Fluorophore Benzoxazole derivatives have emerged as a s...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Benzoxazole Scaffold as a Versatile Fluorophore
Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds within the fields of medicinal chemistry and materials science, largely due to their robust pharmacological activities and unique photophysical properties.[1] These compounds, characterized by a fused benzene and oxazole ring system, are notable for their strong fluorescence, often with high quantum yields and large Stokes shifts, making them exceptional candidates for the design of fluorescent probes.[2] Their emission characteristics are often sensitive to the local microenvironment, a property that can be harnessed to create sensors for a variety of biological analytes and physiological parameters.[3] This guide focuses on a specific, yet highly versatile derivative: 2-Ethylbenzoxazole-6-carboxylic Acid . We will explore its synthesis, predicted photophysical properties, and its application in the design of sophisticated fluorescent probes for cellular and molecular biology.
The Strategic Advantage of 2-Ethylbenzoxazole-6-carboxylic Acid in Probe Design
The structure of 2-Ethylbenzoxazole-6-carboxylic Acid offers a unique combination of features that make it an excellent starting point for fluorescent probe development:
The Benzoxazole Core: This rigid, planar heterocyclic system is the source of the molecule's intrinsic fluorescence. Its electron-rich nature makes it a good fluorophore that can be readily modified to tune its optical properties.
The 2-Ethyl Group: The presence of a short alkyl chain at the 2-position can influence the molecule's solubility and interactions with its environment. While 2-aryl benzoxazoles are common, 2-alkyl derivatives have distinct spectral characteristics.[4]
The 6-Carboxylic Acid Group: This is arguably the most critical feature for probe design. The carboxylic acid provides a reactive handle for covalent attachment to a wide range of molecules, including biomolecules (proteins, peptides, nucleic acids), targeting ligands, or other signaling moieties.[4] This functional group is key to transforming a simple fluorophore into a highly specific fluorescent probe.
Predicted Photophysical Properties
Property
Predicted Value/Range
Rationale and Supporting Evidence
Max. Excitation Wavelength (λex)
~340 - 360 nm
2-alkylbenzoxazoles typically exhibit a long-wavelength absorption band localized on the benzene ring.[4] Computational studies on similar benzoxazole structures support absorption in this near-UV region.[6]
Max. Emission Wavelength (λem)
~390 - 450 nm
A significant Stokes shift is characteristic of benzoxazole fluorophores. The emission is expected in the blue region of the visible spectrum.[2]
Stokes Shift
~50 - 90 nm
The difference between the predicted excitation and emission maxima suggests a substantial Stokes shift, which is advantageous for minimizing self-quenching and improving signal-to-noise in fluorescence imaging.
Quantum Yield (ΦF)
Moderate
The fluorescence quantum yield of 2-alkylbenzoxazoles can be lower than their 2-aryl counterparts.[4] However, the rigid benzoxazole core is expected to provide a moderate quantum yield suitable for many imaging applications.
Solvatochromism
Moderate
The fluorescence of benzoxazole derivatives can be sensitive to solvent polarity, which can be exploited for developing probes that report on changes in their microenvironment.[2]
Synthetic Pathways to 2-Ethylbenzoxazole-6-carboxylic Acid and its Derivatives
The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry. A common and efficient method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[7]
General Synthetic Workflow
The synthesis of 2-Ethylbenzoxazole-6-carboxylic Acid and its subsequent functionalization into a fluorescent probe generally follows the workflow depicted below.
Figure 1: General workflow for the synthesis and functionalization of 2-Ethylbenzoxazole-6-carboxylic Acid-based fluorescent probes.
Protocol 1: One-Pot Synthesis of 2-Ethylbenzoxazole-6-carboxylic Acid
This protocol is adapted from established methods for the synthesis of 2-substituted benzoxazoles from carboxylic acids.[8]
Materials:
4-amino-3-hydroxybenzoic acid
Propanoic acid
Methanesulfonic acid (MeSO₃H)
Thionyl chloride (SOCl₂)
Dioxane (anhydrous)
Standard glassware for organic synthesis
Magnetic stirrer with heating
Rotary evaporator
Silica gel for column chromatography
Procedure:
In-situ formation of the acid chloride: In a round-bottom flask, suspend 4-amino-3-hydroxybenzoic acid (1 equivalent) in a minimal amount of anhydrous dioxane. Add thionyl chloride (1.2 equivalents) dropwise at room temperature.
Reaction with propanoic acid: To the same flask, add propanoic acid (1.1 equivalents).
Catalysis and cyclization: Carefully add methanesulfonic acid (3 equivalents) to the reaction mixture. Heat the mixture to 100°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 2-Ethylbenzoxazole-6-carboxylic Acid.
Application Note 1: Design of a Targeted Fluorescent Probe for Cellular Imaging
The carboxylic acid functionality of 2-Ethylbenzoxazole-6-carboxylic Acid is the key to its utility in creating targeted fluorescent probes. By coupling the fluorophore to a molecule with a high affinity for a specific cellular component, researchers can visualize the localization and dynamics of that component within living cells.
Principle of Bioconjugation
The carboxylic acid group can be activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines on a biomolecule to form a stable amide bond.
Figure 2: Amine-reactive labeling via an activated NHS-ester intermediate.
Protocol 2: Labeling a Peptide with 2-Ethylbenzoxazole-6-carboxylic Acid
This protocol outlines a general procedure for labeling a peptide containing a primary amine (e.g., a lysine residue or an N-terminal amine) with the custom benzoxazole fluorophore.
Dissolve 2-Ethylbenzoxazole-6-carboxylic Acid (1.5 equivalents relative to the peptide) in anhydrous DMF.
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
Stir the reaction mixture at room temperature for 1-2 hours in the dark to form the NHS ester.
Conjugation to the peptide:
Dissolve the peptide in PBS (pH 7.4) to a concentration of 1-5 mg/mL.
Add the activated fluorophore solution dropwise to the peptide solution while gently stirring.
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C in the dark.
Purification of the labeled peptide:
Separate the labeled peptide from the unreacted fluorophore and byproducts using a size-exclusion chromatography column equilibrated with PBS.
Collect the fractions containing the fluorescently labeled peptide.
Characterization:
Confirm the successful labeling by UV-Vis spectroscopy (observing the absorbance of both the peptide and the fluorophore) and mass spectrometry (to determine the molecular weight of the conjugate).
Application Note 2: Live-Cell Imaging with a Benzoxazole-Based Probe
Once a targeted fluorescent probe has been synthesized, it can be used for a variety of live-cell imaging experiments to study the localization, trafficking, and dynamics of the target biomolecule.
General Protocol for Live-Cell Staining and Imaging
Materials:
Fluorescently labeled probe (e.g., the peptide conjugate from Protocol 2)
Cells cultured on glass-bottom dishes or coverslips
Cell culture medium
Phosphate-buffered saline (PBS)
Fluorescence microscope equipped with appropriate filters for the benzoxazole fluorophore (e.g., DAPI or a custom filter set for excitation around 350 nm and emission around 420 nm).
Procedure:
Cell Culture: Plate cells on a glass-bottom dish suitable for fluorescence microscopy and culture them to the desired confluence.
Probe Loading:
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO or PBS).
Dilute the probe stock solution in a serum-free cell culture medium to a final concentration of 1-10 µM.
Remove the culture medium from the cells and wash with PBS.
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time and concentration should be determined empirically.
Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any unbound probe.
Imaging:
Add fresh culture medium or PBS to the cells.
Image the cells using a fluorescence microscope with the appropriate filter set.
Acquire images at different time points or after inducing a biological process of interest to monitor changes in fluorescence intensity or localization.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating.
Synthesis and Conjugation: The success of the synthesis and bioconjugation steps should be rigorously confirmed using standard analytical techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy. This ensures that the probe used in subsequent biological experiments is of high purity and has the correct chemical structure.
Cellular Imaging: Control experiments are crucial for validating the results of cellular imaging studies. These should include:
Unlabeled cells: To assess background autofluorescence.
Cells treated with the unconjugated fluorophore: To ensure that the observed localization is due to the targeting moiety and not non-specific accumulation of the fluorophore.
Competition experiments: Co-incubation with an excess of the unlabeled targeting molecule to demonstrate the specificity of the probe's binding.
Conclusion
2-Ethylbenzoxazole-6-carboxylic Acid represents a promising and versatile platform for the development of novel fluorescent probes. Its straightforward synthesis, combined with the strategic placement of a carboxylic acid for bioconjugation, allows for the creation of a wide array of probes for specific biological targets. While the precise photophysical properties of this specific derivative warrant further experimental characterization, the foundational knowledge of the benzoxazole scaffold provides a strong basis for its successful application in fluorescence-based research. The protocols and application notes provided in this guide offer a comprehensive starting point for researchers and drug development professionals to harness the potential of this valuable fluorophore.
References
Ghodbane, A., et al. (2015).
Felouat, A., Massue, J., & Ulrich, G. (2021). Oligo(ethylene glycol) (OEG) functionalized 2-(2′-hydroxy benzofuranyl)benzoxazole (HBBO) derivatives: Synthesis, photophysical properties and biomolecules binding studies. Dyes and Pigments, 185, 108895.
Swamy, K. M., et al. (2008). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. Indian Journal of Chemistry, 47A, 1163-1170.
Song, Y., et al. (2020). Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. Luminescence, 35(7), 1010-1016.
Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887.
BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids.
BenchChem. (2025). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
Jilani, J. A., et al. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(11), 1498-1505.
Abu Jarra, H., et al. (2017). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Journal of the University of Chemical Technology and Metallurgy, 52(1), 63-74.
Phatangare, K. R., et al. (2014). Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][4][6]oxazole derivatives and their antimicrobial activity. Journal of Taibah University for Science, 8(2), 143-151.
Colas, K., et al. (2020). Prevalent Bioimaging Scaffolds: Synthesis, Photophysical Properties and Applications. Chemistry – A European Journal, 26(46), 10418-10430.
BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
BenchChem. (2025). Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy.
BenchChem. (2025). A Comparative Guide to Benzoxazole-Based Fluorescent Probes: In Vitro and In Vivo Performance.
Royal Society of Chemistry. (2016). Benzoxazole Functionalized Fluorescent Probe for Selective Fe3+ Detection and Intracellular Imaging in Living Cells.
StarProtocols. (2023). Protocol for characterizing biomolecular condensates through live-cell imaging and analysis.
Thermo Fisher Scientific. (2023). Labels and Probes for Live Cell Imaging: Overview and Selection Guide.
Journal of Organic Chemistry. (2001). Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations.
MDPI. (2023). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells.
Royal Society of Chemistry. (2017). Response of strongly fluorescent carbazole-based benzoxazole derivatives to external force and acidic vapors.
MDPI. (2023). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima.
ACS Publications. (2008). 2-(2′-Hydroxyphenyl)benzoxazole-Containing Two-Photon-Absorbing Chromophores as Sensors for Zinc and Hydroxide Ions.
PMC. (2023). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides.
NSF PAR. (2021). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular P.
ResearchGate. (2018). Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes.
PMC. (2017). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates.
ResearchGate. (2007). Synthesis and Properties of 2-Phenylbenzoxazole-Based Luminophores for in situ Photopolymerized Liquid-Crystal Films.
HPLC method development for 2-Ethylbenzoxazole-6-carboxylic Acid analysis
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 2-Ethylbenzoxazole-6-carboxylic Acid Abstract This document provides a comprehensive guide to the development...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 2-Ethylbenzoxazole-6-carboxylic Acid
Abstract
This document provides a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Ethylbenzoxazole-6-carboxylic Acid. Recognizing the critical role of this compound as a potential pharmaceutical intermediate, a systematic approach to method development is detailed, emphasizing scientific rationale and adherence to regulatory standards. This guide covers the entire workflow from initial analyte characterization and selection of chromatographic conditions to method optimization and validation according to the International Council for Harmonisation (ICH) guidelines. The protocols and insights provided herein are designed to be directly applicable in a research and quality control laboratory setting.
Introduction to 2-Ethylbenzoxazole-6-carboxylic Acid
2-Ethylbenzoxazole-6-carboxylic Acid is a heterocyclic compound of interest in pharmaceutical research and development, potentially serving as a key building block in the synthesis of novel therapeutic agents. Its structure, featuring a benzoxazole core, an ethyl group, and a carboxylic acid moiety, imparts specific physicochemical properties that must be considered for the development of a reliable analytical method. Accurate and precise quantification of this compound is essential for monitoring reaction kinetics, assessing purity, and ensuring the quality of intermediates and final active pharmaceutical ingredients (APIs).
The primary objective of this application note is to present a systematic and scientifically sound approach to developing a stability-indicating HPLC method for 2-Ethylbenzoxazole-6-carboxylic Acid. This involves a logical progression from understanding the analyte's properties to a final, validated analytical procedure.
Analyte Characterization
A thorough understanding of the analyte's physicochemical properties is the foundation of a successful HPLC method development strategy.[1]
Chemical Structure:
Caption: Structure of 2-Ethylbenzoxazole-6-carboxylic Acid.
The pKa of benzoic acid is approximately 4.2. The benzoxazole ring system may have a minor electronic effect, but the primary determinant of acidity is the carboxylic acid group. Thus, a pKa in the range of 4.0-4.5 is a reasonable starting point for method development.[3]
Estimated logP
~2.5
This value suggests moderate hydrophobicity, making the compound well-suited for reversed-phase HPLC. The aromatic system and ethyl group contribute to its non-polar character, while the carboxylic acid provides some polarity.
HPLC Method Development Strategy
A systematic approach is employed to develop a robust and reliable HPLC method. The overall workflow is depicted below.
Caption: Systematic workflow for HPLC method development.
Rationale for Reversed-Phase HPLC
Given the estimated logP, 2-Ethylbenzoxazole-6-carboxylic Acid possesses sufficient hydrophobicity for good retention on a non-polar stationary phase. Therefore, reversed-phase HPLC is the chromatographic mode of choice.[4] This technique separates analytes based on their partitioning between a polar mobile phase and a non-polar (hydrophobic) stationary phase.
Column Selection
A C18 (octadecylsilane) column is the most versatile and widely used stationary phase in reversed-phase HPLC and serves as an excellent starting point for this method development.[5][6]
Recommended Starting Column: A high-purity, end-capped silica-based C18 column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm. The 150 mm length provides adequate resolving power for initial screening.[5]
Mobile Phase Selection and Optimization
The composition of the mobile phase is a critical factor in achieving the desired separation.
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[7] Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths. An initial screening with an acetonitrile/water gradient is recommended.
Aqueous Phase and pH Control: For an ionizable compound like 2-Ethylbenzoxazole-6-carboxylic Acid, controlling the mobile phase pH is paramount. To ensure reproducible retention times and sharp, symmetrical peaks, the ionization of the carboxylic acid group should be suppressed. This is achieved by setting the mobile phase pH to be at least 2 units below the analyte's pKa.[8][9]
Target pH: With an estimated pKa of ~4.2, a mobile phase pH of approximately 2.5 is ideal. At this pH, the carboxylic acid will be in its protonated (non-ionized) form, increasing its hydrophobicity and retention on the C18 column.
Buffer Selection: A buffer is necessary to maintain a constant pH. For a target pH of 2.5, a phosphate buffer is a suitable choice.[10] Alternatively, for simplicity and compatibility with mass spectrometry, an aqueous solution of 0.1% formic acid (pH ~2.7) or 0.1% phosphoric acid (pH ~2.1) can be used.[7][11]
Detection
The benzoxazole moiety contains a chromophore that absorbs UV radiation. A study of similar benzoxazole derivatives indicates strong UV absorbance in the range of 330-380 nm.[12][13]
Initial Wavelength: A diode array detector (DAD) or photodiode array (PDA) detector should be used to record the UV spectrum of the analyte. An initial detection wavelength of 254 nm is a common starting point. The wavelength of maximum absorbance (λmax) should then be determined from the spectrum and used for the final method to ensure maximum sensitivity.
Experimental Protocols
Protocol for Initial Method Screening
This protocol outlines the steps for an initial gradient run to determine the approximate retention time and elution conditions.
Detector: DAD/PDA at 254 nm (scan from 200-400 nm)
Gradient Program:
Time (min)
% Mobile Phase B
0.0
5
20.0
95
25.0
95
25.1
5
30.0
5
Sample Preparation: Prepare a 100 µg/mL solution of 2-Ethylbenzoxazole-6-carboxylic Acid in a 50:50 mixture of acetonitrile and water.
Protocol for Optimized Isocratic Method
Based on the results from the screening run, the method can be optimized for faster analysis and better performance. Assuming the analyte elutes at an acetonitrile concentration of approximately 60% in the screening run, the following isocratic method can be established.
Column: C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase: 40:60 (v/v) mixture of 0.1% Phosphoric Acid in Water and Acetonitrile
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detector: DAD/PDA at the determined λmax
Run Time: 10 minutes
Method Validation Protocol
Once the chromatographic conditions are optimized, the method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R2) guidelines.[14][15]
Caption: Key parameters for HPLC method validation.
The analyte peak should be free from interference from other components. The method should be able to resolve the analyte from degradation products.
Linearity
Analyze at least five concentrations over the expected working range.
Correlation coefficient (r²) ≥ 0.999
Range
Derived from the linearity study.
The range for which the method is accurate, precise, and linear.
Accuracy
Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).
Recovery should be within 98.0% - 102.0%.
Precision
Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.
Relative Standard Deviation (RSD) ≤ 2.0%
Robustness
Deliberately vary method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±10%, mobile phase composition ±2%).
System suitability parameters should remain within acceptable limits.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Determined based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
To be determined and reported.
Conclusion
This application note details a systematic and scientifically-driven approach to the development and validation of a reversed-phase HPLC method for the analysis of 2-Ethylbenzoxazole-6-carboxylic Acid. By carefully considering the analyte's physicochemical properties and applying fundamental chromatographic principles, a robust, reliable, and accurate analytical method can be established. The provided protocols for method screening, optimization, and validation serve as a practical guide for researchers and quality control analysts in the pharmaceutical industry. Adherence to these principles will ensure that the developed method is fit for its intended purpose and complies with regulatory expectations.
References
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]
An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific. Retrieved from [Link]
Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved from [Link]
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]
Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]
A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464.
Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved from [Link]
Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. (n.d.). Phenomenex. Retrieved from [Link]
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
Column Selection for Phenolic Acids and Amino-Phenolic Acids in Grain Samples. (n.d.). Shodex. Retrieved from [Link]
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025, November 27). LCGC International. Retrieved from [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2023, February 17). SciELO. Retrieved from [Link]
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]
HPLC Column Selection Guide. (n.d.). Welch Materials. Retrieved from [Link]
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2025, December 22). ResearchGate. Retrieved from [Link]
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC. Retrieved from [Link]
HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]
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Application Note: Catalytic Esterification of 2-Ethylbenzoxazole-6-carboxylic Acid
Executive Summary 2-Ethylbenzoxazole-6-carboxylic Acid (CAS: 501918-66-7) is a privileged heterocyclic scaffold frequently utilized in the development of novel therapeutics, including kinase inhibitors and agents targeti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Ethylbenzoxazole-6-carboxylic Acid (CAS: 501918-66-7) is a privileged heterocyclic scaffold frequently utilized in the development of novel therapeutics, including kinase inhibitors and agents targeting neurodegenerative diseases. During drug development workflows, the esterification of this carboxylic acid is often required—either to synthesize lipophilic prodrugs, to facilitate purification, or to protect the carboxylic acid moiety during subsequent cross-coupling reactions on the benzoxazole ring.
This application note provides detailed, self-validating protocols for the catalytic esterification of 2-Ethylbenzoxazole-6-carboxylic Acid. It contrasts two primary methodologies: the mild, EDC/DMAP-mediated Steglich-type esterification[1] and the classical acid-catalyzed Fischer esterification, providing researchers with the mechanistic rationale required to select the optimal route for their specific substrate scope.
Mechanistic Rationale & Strategy Selection
Esterifying heteroaromatic carboxylic acids can present unique challenges, including poor solubility in standard non-polar solvents and the potential for side reactions if harsh dehydrating conditions are used. To navigate this, two distinct chemical strategies are employed:
Originally developed by Neises and Steglich in 1978[2], this method utilizes a carbodiimide coupling reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP)[3]. For benzoxazole derivatives, we specifically recommend EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) over the traditional DCC (N,N'-Dicyclohexylcarbodiimide).
The Causality: DCC generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove from heteroaromatic products[4]. EDC, conversely, generates a water-soluble urea byproduct that is easily washed away during a basic aqueous workup.
The Role of DMAP: DMAP acts as a hypernucleophilic acyl-transfer catalyst. It attacks the highly reactive (but unstable) O-acylisourea intermediate to form an acylpyridinium species. This critical step prevents the undesired rearrangement of the O-acylisourea into an unreactive N-acylurea, ensuring high yields even with sterically hindered alcohols[5]. Recent literature also emphasizes the selection of greener solvents, such as dimethyl carbonate (DMC) or 2-MeTHF, to improve the sustainability of this transformation[1].
Strategy B: Acid-Catalyzed Fischer Esterification
For simple, unhindered aliphatic alcohols (e.g., methanol, ethanol), the Fischer esterification remains a highly scalable and cost-effective method. It relies on a strong acid catalyst (e.g.,
H2SO4
or p-TsOH) to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Because this reaction is an equilibrium process, the alcohol is typically used in large excess (as the solvent) to drive the reaction to completion via Le Chatelier's principle.
Mechanistic Pathway
Fig 1: EDC/DMAP-catalyzed Steglich esterification of 2-Ethylbenzoxazole-6-carboxylic Acid.
Quantitative Data & Strategy Comparison
Table 1: Strategy Selection Guide
Parameter
EDC/DMAP (Steglich-type)
Acid-Catalyzed (Fischer)
Best Application
Complex, sterically hindered, or acid-sensitive alcohols
This protocol is designed as a self-validating system. The sequential aqueous washes are specifically engineered to systematically remove each reagent and byproduct, ensuring high crude purity.
Anhydrous Dichloromethane (DCM) or Dimethyl Carbonate (DMC) (10 mL)
Step-by-Step Methodology:
Initiation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Ethylbenzoxazole-6-carboxylic Acid and the target alcohol.
Solvation: Suspend the mixture in 10 mL of anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
Catalyst Addition: Add DMAP to the suspension. Stir for 5 minutes to ensure homogeneity. Cool the flask to 0 °C using an ice bath.
Activation: Add EDC·HCl portion-wise over 5 minutes. Causality: Portion-wise addition at 0 °C controls the exothermic activation step, preventing premature degradation of the O-acylisourea intermediate.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–8 hours. Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes; visualize under UV 254 nm).
Self-Validating Workup:
Step 1 (Remove Urea & DMAP): Dilute the reaction mixture with an additional 10 mL of DCM. Wash with 0.5 M HCl (2 × 10 mL). Causality: The acidic wash protonates DMAP and unreacted EDC, dragging them and the water-soluble urea byproduct into the aqueous layer.
Step 2 (Remove Unreacted Acid): Wash the organic layer with saturated aqueous
NaHCO3
(2 × 10 mL). Causality: Deprotonates any residual 2-Ethylbenzoxazole-6-carboxylic Acid, removing it as a water-soluble sodium salt.
Step 3 (Drying): Wash with brine (10 mL) to break any micro-emulsions. Dry the organic layer over anhydrous
Na2SO4
.
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the pure benzoxazole ester.
Suspend 2-Ethylbenzoxazole-6-carboxylic Acid in 20 mL of the chosen alcohol in a round-bottom flask.
Carefully add concentrated
H2SO4
dropwise while stirring. Caution: Highly exothermic.
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C for MeOH, 78 °C for EtOH) for 12–24 hours.
Monitor via TLC. Once the starting material is consumed, cool the reaction to room temperature.
Concentrate the mixture under reduced pressure to remove the majority of the alcohol.
Redissolve the residue in Ethyl Acetate (30 mL) and carefully neutralize by washing with saturated aqueous
NaHCO3
until gas evolution ceases.
Wash with brine, dry over
Na2SO4
, and concentrate to afford the ester product.
Troubleshooting & Optimization
Incomplete Conversion (Protocol A): If TLC shows significant starting material after 8 hours, the EDC·HCl may have degraded due to moisture absorption. Solution: Ensure EDC·HCl is stored in a desiccator and use strictly anhydrous solvents.
Formation of Unreactive Byproducts: If a new, highly polar spot appears that is not the product, the O-acylisourea may be rearranging to the N-acylurea. Solution: This indicates insufficient DMAP. Ensure a full 10 mol% of DMAP is added before the addition of EDC[5].
Poor Solubility: 2-Ethylbenzoxazole-6-carboxylic Acid may exhibit poor solubility in pure DCM. Solution: Add 10-20% v/v of anhydrous DMF to the DCM to fully solubilize the starting materials prior to EDC addition.
References
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Available at:[Link]
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Available at:[Link]
Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Available at:[Link]
Application Note: Strategies for Covalent Incorporation of 2-Ethylbenzoxazole-6-carboxylic Acid into Polymer Matrices for Advanced Drug Delivery Systems
Abstract The conjugation of pharmacologically active small molecules to polymer backbones is a cornerstone of modern drug delivery, creating polymer-drug conjugates (PDCs) with improved pharmacokinetic profiles, enhanced...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The conjugation of pharmacologically active small molecules to polymer backbones is a cornerstone of modern drug delivery, creating polymer-drug conjugates (PDCs) with improved pharmacokinetic profiles, enhanced solubility, and targeted delivery capabilities.[1][2][3] 2-Ethylbenzoxazole-6-carboxylic Acid is a molecule of significant interest, belonging to the benzoxazole class of heterocycles known for a wide spectrum of biological activities. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the effective incorporation of 2-Ethylbenzoxazole-6-carboxylic Acid into various polymer matrices. We present comprehensive, step-by-step protocols focusing on the widely adopted and robust carbodiimide-mediated amide coupling strategy. The causality behind experimental choices is explained, and essential protocols for post-conjugation purification and characterization are detailed to ensure scientific rigor and reproducibility.
Foundational Principles of Conjugation Chemistry
The successful incorporation of 2-Ethylbenzoxazole-6-carboxylic Acid into a polymer matrix hinges on the strategic activation of its carboxylic acid moiety. This functional group serves as a versatile chemical handle for forming stable covalent bonds with complementary functional groups on a polymer backbone.[4][5]
The Premier Strategy: Carbodiimide-Mediated Amide Coupling
The formation of a stable amide bond between the carboxylic acid of our target molecule and a primary amine on a polymer is the most common and reliable conjugation method.[2] However, this reaction does not occur spontaneously and requires the use of a coupling agent to activate the carboxyl group.[2] The gold standard for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS).
Mechanism of Action:
Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.
Stabilization: This intermediate is susceptible to hydrolysis and side reactions. The addition of NHS intercepts the O-acylisourea to form a semi-stable NHS-ester. This new intermediate is less susceptible to hydrolysis in aqueous media but is highly reactive toward primary amines.[6]
Conjugation: The amine-functionalized polymer then reacts with the NHS-ester via nucleophilic acyl substitution to form a stable amide bond, releasing NHS as a byproduct.
The use of NHS is critical as it significantly improves the efficiency and reproducibility of the conjugation reaction, particularly in aqueous buffers commonly used for biomacromolecules.[6]
This section details the complete workflow for conjugating 2-Ethylbenzoxazole-6-carboxylic Acid to an amine-functionalized polymer.
Figure 2: Overall experimental workflow for polymer conjugation.
Protocol 1: Activation of 2-Ethylbenzoxazole-6-carboxylic Acid
Rationale: This two-stage procedure first activates the carboxyl group in an acidic to neutral pH organic solvent to optimize the formation of the NHS-ester while minimizing hydrolysis of EDC.
Preparation: In a clean, dry glass vial, dissolve 2-Ethylbenzoxazole-6-carboxylic Acid (1 equivalent) in a minimal amount of anhydrous DMF or DMSO.
Activator Addition: Add NHS (1.5 equivalents) to the solution and stir until fully dissolved. The excess ensures efficient capture of the activated acid.
Initiation: Add EDC-HCl (1.5 equivalents) to the solution. The reaction mixture may become slightly cloudy as EDC's urea byproduct forms.
Reaction: Seal the vial under an inert atmosphere (e.g., nitrogen or argon) and stir at room temperature for 4-6 hours. The reaction can also be performed at 4°C overnight to minimize side reactions. This solution containing the activated NHS-ester can be used directly in the next step.
Protocol 2: Conjugation to an Amine-Functionalized Polymer
Rationale: The conjugation step is performed at a slightly basic pH (7.2-7.5) to ensure the polymer's primary amine groups are deprotonated and thus maximally nucleophilic, while still maintaining the stability of the NHS-ester for a sufficient reaction time.
Polymer Solution: In a separate reaction vessel, dissolve the amine-functionalized polymer (e.g., PEG-NH₂) in the chosen reaction buffer (e.g., PBS, pH 7.4). The concentration should be chosen to keep the polymer fully solvated.
Addition of Activated Molecule: Slowly add the activated 2-Ethylbenzoxazole-6-carboxylic Acid solution (from Protocol 1) to the stirring polymer solution. The molar ratio of the activated molecule to the polymer's amine groups can be varied to control the degree of labeling. A starting point is often a 5- to 10-fold molar excess of the activated molecule.
Conjugation Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
Protocol 3: Post-Conjugation Purification
Rationale: Purification is critical to remove unreacted small molecules, coupling reagents, and byproducts, which could interfere with downstream applications and analysis. Dialysis is an effective method for separating the high molecular weight polymer conjugate from low molecular weight impurities.
Quenching (Optional but Recommended): To ensure all reactive NHS-esters are deactivated, add a small amount of a quenching agent like hydroxylamine or Tris buffer and stir for 30 minutes.
Dialysis Setup: Transfer the reaction mixture to a dialysis membrane tube with an MWCO that is at least 10-20 times smaller than the molecular weight of the polymer.
Dialysis: Immerse the sealed dialysis tube in a large beaker of deionized water or an appropriate buffer. Stir the dialysis buffer gently.
Buffer Exchange: Change the dialysis buffer every 4-6 hours for a total of 48 hours to ensure complete removal of impurities.
Isolation: Recover the purified polymer conjugate solution from the dialysis tube. Lyophilize (freeze-dry) the solution to obtain the final product as a dry powder.
Characterization and Validation
Thorough characterization is a self-validating step that confirms the success of the conjugation, quantifies the loading efficiency, and verifies the integrity of the polymer.
Parameter
Technique
Purpose
Expected Outcome
Covalent Bond Formation
FTIR Spectroscopy
To confirm the formation of the new amide bond.
Appearance of characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands; decrease in carboxylic acid O-H stretch.
Structural Confirmation
¹H NMR Spectroscopy
To verify that signals from both the polymer backbone and the benzoxazole moiety are present in the same entity.[2]
A spectrum showing superimposed peaks characteristic of both the polymer and the attached molecule.
Drug Loading Quantification
UV-Vis Spectroscopy
To determine the amount of 2-Ethylbenzoxazole-6-carboxylic Acid conjugated to the polymer.
Using a calibration curve of the free molecule, the absorbance of the conjugate solution (at the molecule's λₘₐₓ) can be used to calculate the concentration of the bound molecule.
Polymer Integrity
GPC / SEC
To assess the molecular weight (Mw) and polydispersity index (PDI) of the polymer after conjugation.[9]
A slight increase in Mw with no significant broadening of the PDI, indicating successful conjugation without polymer degradation or cross-linking.
Quantifying Loading Efficiency
The degree of substitution or loading efficiency can be calculated using data from UV-Vis spectroscopy.
Create a Calibration Curve: Prepare a series of known concentrations of free 2-Ethylbenzoxazole-6-carboxylic Acid in a suitable solvent and measure their absorbance at its maximum wavelength (λₘₐₓ). Plot absorbance vs. concentration and determine the molar extinction coefficient (ε) from the slope (Beer-Lambert Law).
Measure Conjugate Absorbance: Prepare a solution of the purified, lyophilized polymer conjugate with a precisely known weight-to-volume concentration. Measure its absorbance at λₘₐₓ.
Molar Loading (%) = (moles of bound molecule / moles of polymer) × 100
Weight Loading (%) = (mass of bound molecule / total mass of conjugate) × 100
Troubleshooting and Field-Proven Insights
Low Conjugation Efficiency:
Cause: Hydrolysis of EDC or the NHS-ester.
Solution: Ensure anhydrous solvents are used for the activation step. Work quickly and maintain the recommended pH ranges. Consider using the more hydrolysis-resistant Sulfo-NHS for reactions in aqueous buffers.
Polymer Precipitation:
Cause: Change in polymer solubility after conjugation, especially with hydrophobic molecules.
Solution: Perform the reaction in a co-solvent system (e.g., DMF/water) or at a lower polymer concentration. Ensure the degree of substitution is not excessively high.
GPC Shows Polymer Degradation:
Cause: Harsh reaction conditions (e.g., extreme pH, high temperature).
Solution: Adhere to mild reaction conditions. Ensure all reagents are of high purity.
References
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Application Note: In Vivo Dosing Protocols and Pharmacodynamic Validation for 2-Ethylbenzoxazole-6-carboxylic Acid in Murine Models
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Content Focus: Formulation chemistry, murine administration protocols, and self-validating pharmacodynamic assays for benzoxazole...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists
Content Focus: Formulation chemistry, murine administration protocols, and self-validating pharmacodynamic assays for benzoxazole-based transthyretin (TTR) kinetic stabilizers.
Executive Summary
2-Ethylbenzoxazole-6-carboxylic acid (2-EBCA; CAS: 501918-66-7) is a highly specific structural analog of the clinical drug tafamidis. Lacking the bulky 3,5-dichlorophenyl group of its clinical counterpart, 2-EBCA serves as a critical preclinical probe for evaluating transthyretin (TTR) kinetic stabilization, blood-brain barrier (BBB) permeability, and TTR-mediated amyloid-beta (Aβ) clearance in murine models.
As a Senior Application Scientist, I have designed this protocol to address the unique physicochemical challenges of dosing benzoxazole-6-carboxylic acid derivatives in vivo. This guide provides a self-validating, end-to-end workflow—from formulation chemistry to ex vivo pharmacodynamic validation—ensuring rigorous, reproducible data in preclinical amyloidosis research.
Mechanistic Rationale & Physicochemical Profiling
To successfully dose 2-EBCA, one must understand its mechanism and physical chemistry. Benzoxazole-6-carboxylic acid derivatives function as kinetic stabilizers of the TTR tetramer. They bind to the unoccupied thyroxine-binding sites located at the dimer-dimer interface of the protein[1].
Because 2-EBCA possesses a carboxylic acid moiety (pKa ~4.0), it is highly lipophilic in its protonated state and exhibits poor aqueous solubility at physiological pH. Furthermore, the carboxylic acid drives extremely high plasma protein binding (>99% in vitro), primarily to its target, TTR, which acts as a "self-targeting" distribution mechanism[2].
Figure 1: Mechanistic pathway of TTR tetramer stabilization by 2-EBCA.
Murine Model Selection Strategy
The choice of murine model dictates the dosing regimen. Mice possess different TTR binding stoichiometries and significantly higher metabolic clearance rates than humans. Consequently, to achieve the >90% tetramer stabilization required to halt amyloidogenesis, researchers must administer excess compound—often >100× on a mg/kg basis compared to human clinical doses[3].
Table 1: Recommended Murine Models for 2-EBCA Evaluation
Model
Target Pathology
Typical Dosing Regimen
Primary Readout
hTTR V30M HSF1±
Peripheral ATTR Amyloidosis
10–30 mg/kg (SC or PO), 3x/week
Reduction in peripheral TTR tissue deposition; Serum TTR stabilization.
5xFAD
Alzheimer’s Disease / CNS Amyloid
10–50 mg/kg (PO or Drinking Water), Daily
Brain penetration (LC-MS/MS); Reduction in Aβ plaque load via TTR interaction.
Wild-Type (C57BL/6)
Pharmacokinetics / Toxicity
Single Dose (IV/PO)
Half-life, Clearance, Volume of Distribution, Maximum Tolerated Dose.
Causality Note: For CNS-targeted studies evaluating TTR-mediated inhibition of Aβ aggregation, the 5xFAD mouse model is highly suitable because these mice exhibit rapid Aβ pathology, allowing for efficient in vivo efficacy screening of brain-permeable TTR stabilizers[4].
Formulation Chemistry & Vehicle Preparation
Due to its poor aqueous solubility, unformulated 2-EBCA will precipitate in the gastrointestinal tract or at the injection site, leading to erratic absorption. We utilize a Meglumine Salt Formulation to enhance solubility and bioavailability.
Protocol 3.1: Preparation of 2-EBCA Meglumine Solution (Oral/SC Dosing)
This protocol yields a 5 mg/mL solution suitable for a 50 mg/kg dose at a 10 mL/kg injection volume.
Weighing: Accurately weigh 50.0 mg of 2-EBCA powder into a sterile glass vial.
Salt Formation: Add 1.05 molar equivalents of Meglumine (N-methyl-D-glucamine) powder to the vial. Rationale: Meglumine acts as an organic base, deprotonating the carboxylic acid to form a highly water-soluble salt complex.
Wetting: Add 0.5 mL of Polyethylene Glycol 400 (PEG400) and vortex for 60 seconds to create a uniform slurry.
Aqueous Solubilization: Slowly add 9.5 mL of sterile 0.9% Saline while continuously stirring.
Sonication: Place the vial in a bath sonicator at 37°C for 15–20 minutes until the solution is completely optically clear.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to ensure sterility prior to in vivo administration.
In Vivo Administration Protocol
Protocol 4.2: Oral Gavage (PO) Dosing in 5xFAD Mice
Acclimation: Weigh mice daily for three days prior to the study to establish baseline weights.
Dose Calculation: Calculate the dose volume based on exactly 10 mL/kg body weight. (e.g., a 25 g mouse receives 250 µL of the 5 mg/mL solution).
Administration: Using a 20-gauge, 1.5-inch curved stainless steel gavage needle, gently advance the needle down the esophagus. Administer the dose smoothly over 3–5 seconds.
Monitoring: Observe the animal for 15 minutes post-dose for signs of respiratory distress or regurgitation. Repeat daily for the duration of the 14-to-30 day study period.
Self-Validating Ex Vivo Pharmacodynamic Assay
Simply measuring the plasma concentration of 2-EBCA via LC-MS/MS is insufficient to prove efficacy. To create a self-validating system , you must definitively prove that the administered dose successfully locked the TTR tetramer in vivo. We achieve this using a Urea Denaturation Immunoturbidimetric Assay[1].
Rationale: Native TTR tetramers dissociate into monomers in the presence of high concentrations of urea. If 2-EBCA has successfully bound and stabilized the tetramer in the mouse, the tetramer will resist urea-induced dissociation.
Plasma Collection: 2 hours post-dose (estimated
Tmax
), collect 100 µL of blood via submandibular bleed into K2-EDTA tubes. Centrifuge at 2,000 x g for 10 minutes to isolate plasma.
Denaturation Stress: Aliquot 10 µL of mouse plasma into a microcentrifuge tube. Add 90 µL of a 4.8 M Urea solution (prepared in PBS, pH 7.4).
Incubation: Incubate the mixture at 37°C for exactly 48 hours.
Cross-linking: Add glutaraldehyde (final concentration 0.05%) for 4 minutes to covalently cross-link any remaining intact TTR tetramers. Quench the reaction with 0.1 M sodium borohydride.
Quantification: Quantify the remaining tetrameric TTR using an immunoturbidimetric assay with a polyclonal anti-mouse TTR antibody.
Data Analysis: Calculate the Fraction of Initial (FOI) .
Formula:
FOI=(TTRurea/TTRbaseline)×100
Validation Threshold: An
FOI>32%
indicates successful, statistically significant TTR tetramer stabilization by the benzoxazole-6-carboxylic acid derivative[1].
Table 2: Expected Pharmacodynamic Outcomes (Ex Vivo)
Treatment Group
Plasma Urea Concentration
Expected FOI (%)
Interpretation
Vehicle Control
0 M
100%
Baseline intact tetramer.
Vehicle Control
4.8 M
< 15%
Near-complete dissociation of unprotected TTR.
2-EBCA (50 mg/kg)
4.8 M
> 65%
Robust kinetic stabilization achieved.
References
Brain Permeable Tafamidis Amide Analogs for Stabilizing TTR and Reducing APP Cleavage
Source: ACS Chemical Neuroscience
URL:[Link]
Preclinical evaluation of RNAi as a treatment for transthyretin-mediated amyloidosis
Source: Taylor & Francis (Adipocyte / RNA Biology)
URL:[Link]
Tafamidis - StatPearls
Source: NCBI Bookshelf / National Institutes of Health
URL:[Link]
Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis
Source: Neurology and Therapy (PMC)
URL:[Link]
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Ethylbenzoxazole-6-carboxylic Acid
Introduction: The Significance of the Benzoxazole Scaffold The benzoxazole motif, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its rigid, plana...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole motif, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing molecules that can interact with biological targets with high affinity and specificity.[1] Benzoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][5][6] The inherent versatility of the benzoxazole core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its therapeutic potential.[1]
2-Ethylbenzoxazole-6-carboxylic acid is a key building block in this context. The ethyl group at the 2-position and the carboxylic acid at the 6-position provide two distinct points for diversification. The carboxylic acid, in particular, can be leveraged as a reactive handle for cross-coupling reactions, offering a direct route to biaryl and other complex structures that are often sought in drug discovery programs.[7] This guide provides a detailed exploration of modern cross-coupling strategies involving 2-Ethylbenzoxazole-6-carboxylic Acid, with a focus on the underlying mechanisms and practical, field-proven protocols.
Strategic Approaches to Cross-Coupling with 2-Ethylbenzoxazole-6-carboxylic Acid
The presence of the carboxylic acid group on the benzoxazole ring opens up several strategic possibilities for carbon-carbon and carbon-heteroatom bond formation. The two primary strategies discussed in this guide are:
Decarboxylative Cross-Coupling: A modern approach that utilizes the carboxylic acid group as a leaving group, effectively serving as a surrogate for a halide. This strategy is attractive for its atom economy and for leveraging a common functional group.
Traditional Cross-Coupling of a Halogenated Intermediate: This classic and robust strategy involves the initial halogenation of the benzoxazole core, followed by a well-established palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura or Heck reaction.
This guide will delve into both approaches, providing the theoretical basis and practical protocols for their successful implementation.
Part 1: Decarboxylative Suzuki-Miyaura Coupling
Scientific Rationale and Mechanistic Overview
The decarboxylative Suzuki-Miyaura coupling is a powerful transformation that enables the formation of biaryl compounds from readily available (hetero)aromatic carboxylic acids and boronic acids.[7][8][9] This approach circumvents the need for pre-functionalization with a halide, which can sometimes be a challenging synthetic step. The reaction typically proceeds via a palladium-catalyzed cycle, often with the assistance of an oxidant.
The generally accepted mechanism involves the following key steps:
Formation of an Active Palladium(II) Carboxylate: The palladium(0) catalyst undergoes oxidation to a palladium(II) species, which then coordinates to the carboxylate of the benzoxazole substrate.
Decarboxylation: This crucial step involves the extrusion of CO2 to form a Pd(II)-aryl intermediate. This step can be facilitated by an oxidant.
Transmetalation: The organoboron reagent (boronic acid) transfers its organic group to the palladium center.[10][11]
Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[10][12]
Caption: Simplified catalytic cycle for Decarboxylative Suzuki-Miyaura Coupling.
Reaction: Synthesis of 2-Ethyl-6-phenylbenzoxazole from 2-Ethylbenzoxazole-6-carboxylic Acid and Phenylboronic Acid.
Materials:
2-Ethylbenzoxazole-6-carboxylic Acid (1.0 equiv)
Phenylboronic Acid (1.5 equiv)
Pd(OAc)2 (5 mol%)
SPhos (10 mol%)
Ag2CO3 (2.0 equiv)
K2CO3 (1.0 equiv)
1,4-Dioxane (Anhydrous)
Procedure:
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-Ethylbenzoxazole-6-carboxylic Acid, Phenylboronic Acid, Pd(OAc)2, SPhos, Ag2CO3, and K2CO3.
Evacuate and backfill the tube with the inert gas three times.
Add anhydrous 1,4-dioxane via syringe.
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 2-Ethyl-6-phenylbenzoxazole.
Rationale for Component Selection:
Catalyst System (Pd(OAc)2/SPhos): Palladium(II) acetate is a common and effective palladium source. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, often leading to higher yields.[13]
Oxidant (Ag2CO3): Silver carbonate often acts as both a base and an oxidant, facilitating the decarboxylation step.
Base (K2CO3): Potassium carbonate assists in the transmetalation step by activating the boronic acid.[11]
Solvent (1,4-Dioxane): A high-boiling point aprotic solvent that is excellent for solubilizing the reagents and withstanding the required reaction temperatures.
Part 2: Traditional Cross-Coupling via a Halogenated Intermediate
This approach is a two-step process: first, the halogenation of the 2-Ethylbenzoxazole-6-carboxylic Acid, followed by a standard cross-coupling reaction. This method is highly reliable and benefits from a vast body of literature on similar transformations.
Step 1: Halogenation of 2-Ethylbenzoxazole-6-carboxylic Acid
The benzoxazole ring can be halogenated at positions that are activated by the heterocyclic system. For this substrate, bromination is a common and effective choice.
Protocol: Bromination at the 5-position
Materials:
2-Ethylbenzoxazole-6-carboxylic Acid (1.0 equiv)
N-Bromosuccinimide (NBS) (1.1 equiv)
Acetic Acid
Procedure:
Dissolve 2-Ethylbenzoxazole-6-carboxylic Acid in acetic acid in a round-bottom flask.
Add N-Bromosuccinimide portion-wise to the solution at room temperature.
Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC.
Upon completion, pour the reaction mixture into ice water.
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-2-Ethylbenzoxazole-6-carboxylic Acid.
Step 2A: Suzuki-Miyaura Coupling of the Brominated Intermediate
With the brominated intermediate in hand, a standard Suzuki-Miyaura coupling can be performed.
Mechanistic Overview:
The catalytic cycle for the Suzuki-Miyaura reaction is one of the most well-understood processes in organometallic chemistry.[12] It involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzoxazole.[10][14]
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) center.[10][11]
Reductive Elimination: The two organic partners on the palladium complex couple, releasing the final product and regenerating the Pd(0) catalyst.[10][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Synthesis of 5-(4-methoxyphenyl)-2-Ethylbenzoxazole-6-carboxylic Acid.
In a round-bottom flask, combine 5-Bromo-2-Ethylbenzoxazole-6-carboxylic Acid, 4-Methoxyphenylboronic Acid, Pd(PPh3)4, and K2CO3.
Add the 1,4-dioxane/water solvent mixture.
Heat the mixture to reflux (around 90-100 °C) under a nitrogen atmosphere for 6-12 hours. Monitor by TLC.
After cooling to room temperature, add water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
Purify the residue by column chromatography to yield the desired product. Note: The carboxylic acid may be protected as an ester prior to coupling for improved solubility and easier purification, followed by deprotection.[15]
Step 2B: Heck Coupling of the Brominated Intermediate
The Heck reaction provides a powerful method for the arylation or vinylation of the benzoxazole core with alkenes.[16]
Mechanistic Overview:
The Heck reaction also proceeds via a palladium-catalyzed cycle:
Oxidative Addition: Pd(0) inserts into the C-Br bond.
Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the Pd-aryl bond.
Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C bond in the product and a palladium-hydride species.
Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.
Experimental Protocol: Heck Coupling
Reaction: Synthesis of 5-(vinyl)-2-Ethylbenzoxazole-6-carboxylic Acid.
To a Schlenk tube under an inert atmosphere, add 5-Bromo-2-Ethylbenzoxazole-6-carboxylic Acid, potassium vinyltrifluoroborate, Pd(OAc)2, and P(o-tol)3.
Add anhydrous DMF and triethylamine via syringe.
Heat the reaction mixture to 100 °C for 12-18 hours.
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer, concentrate, and purify by column chromatography.
Data Summary Table
Reaction Type
Catalyst System
Base
Solvent
Temp (°C)
Typical Yields
Decarboxylative Suzuki
Pd(OAc)2 / SPhos
Ag2CO3 / K2CO3
1,4-Dioxane
110
60-85%
Suzuki-Miyaura
Pd(PPh3)4
K2CO3
Dioxane/Water
90-100
75-95%
Heck Coupling
Pd(OAc)2 / P(o-tol)3
Et3N
DMF
100
65-90%
Troubleshooting and Expert Insights
Low Yields in Decarboxylative Coupling: Ensure strictly anhydrous conditions. The choice of oxidant and ligand can be critical; screening different silver salts (e.g., Ag2O) or ligands may be necessary.
Poor Reactivity in Suzuki-Miyaura Coupling: If using an electron-rich boronic acid, a more electron-poor ligand on the palladium may be beneficial. Conversely, for electron-poor boronic acids, electron-rich ligands like SPhos or XPhos can be advantageous. Ensure the base is sufficiently strong and soluble.
Side Reactions in Heck Coupling: The formation of reduced (de-halogenated) starting material can occur. Using a non-coordinating solvent and ensuring the base is not overly strong can mitigate this.
Conclusion
2-Ethylbenzoxazole-6-carboxylic Acid is a versatile substrate for a range of powerful cross-coupling reactions. Both modern decarboxylative methods and traditional halogen-based approaches offer effective pathways to novel, functionalized benzoxazole derivatives. The choice of strategy will depend on the availability of starting materials, desired final product, and the specific functional groups that need to be tolerated. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully employ these reactions in their synthetic endeavors.
References
Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes. Chemical Communications (RSC Publishing). Available at: [Link]
Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Royal Society of Chemistry. Available at: [Link]
Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications (RSC Publishing). Available at: [Link]
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. PMC. Available at: [Link]
Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position. ACS Publications. Available at: [Link]
Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. Available at: [Link]
Methods in Organic Synthesis. Department of Chemistry. Available at: [Link]
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
Unlocking Therapeutic Potential: The Journey of Benzoxazole Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Plausible mechanism of palladium‐catalyzed C−H arylation of substituted benzoxazole. ResearchGate. Available at: [Link]
Mechanistic Exploration of the Palladium-catalyzed Process for the Synthesis of Benzoxazoles and Benzothiazoles. ACS Publications. Available at: [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Available at: [Link]
Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. The University of Manchester. Available at: [Link]
Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide–Isocyanide Cross-Coupling as Catalyzed by Mesoionic Singlet Palladium Carbene Complexes Derived from a Phenothiazine Moiety. PMC. Available at: [Link]
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
Palladium-catalyzed coupling of benzoxazole with heteroaryl bromides (Scheme 2). ResearchGate. Available at: [Link]
Iron-catalyzed synthesis of benzoxazoles by oxidative coupling/cyclization of phenol derivatives with benzoyl aldehyde oximes. Semantic Scholar. Available at: [Link]
Copper-Catalyzed Domino Annulation Approaches to the Synthesis of Benzoxazoles under Microwave-Accelerated and Conventional Thermal Conditions. ACS Publications. Available at: [Link]
Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. ResearchGate. Available at: [Link]
Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. ResearchGate. Available at: [Link]
Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. ResearchGate. Available at: [Link]
A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. ResearchGate. Available at: [Link]
Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. Available at: [Link]
Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]
Synthesis of substituted benzoxacycles via a domino ortho-alkylation/Heck coupling sequence. PubMed. Available at: [Link]
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of N-Heteroaromatic Biaryls. NSF Public Access Repository. Available at: [Link]
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Available at: [Link]
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. ACS Publications. Available at: [Link]
Synthesis of 2-arylbenzoxazoles via the palladium-catalyzed carbonylation and condensation of aromatic halides and o-aminophenols. ACS Publications. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Suzuki Coupling of Oxazoles. ACS Publications. Available at: [Link]
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available at: [Link]
Aryl diazonium intermediates enable mild DNA-compatible C–C bond formation for medicinally relevant combinatorial library synthesis. PMC. Available at: [Link]
A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. PMC. Available at: [Link]
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. Available at: [Link]
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC. Available at: [Link]
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available at: [Link]
Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. Available at: [Link]
Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. Available at: [Link]
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising an. TÜBİTAK Academic Journals. Available at: [Link]
2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. ACS Publications. Available at: [Link]
Technical Support Center: Troubleshooting Aqueous Solubility of 2-Ethylbenzoxazole-6-carboxylic Acid in Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming from the physicochemical duality of 2-Ethylbenzoxazole-6-carboxylic Acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming from the physicochemical duality of 2-Ethylbenzoxazole-6-carboxylic Acid . This molecule presents a classic drug discovery challenge: it possesses a highly lipophilic, hydrophobic 2-ethylbenzoxazole core paired with an ionizable carboxylic acid moiety.
While the carboxylic acid provides a handle for aqueous solvation, the bulky lipophilic core strongly drives hydrophobic collapse and aggregation when introduced into aqueous assay buffers. This guide provides field-proven, mechanistically grounded solutions to ensure your compound remains fully solvated, ensuring reliable and reproducible assay data.
Diagnostic Workflow for Solubility Optimization
Before altering your assay parameters, use the following logical workflow to diagnose and resolve precipitation issues.
Figure 1: Diagnostic workflow for resolving 2-Ethylbenzoxazole-6-carboxylic acid precipitation.
Q1: My compound crashes out immediately upon dilution from a 10 mM DMSO stock into my pH 7.4 assay buffer. Why does this happen, and how can I fix it?Causality: When a highly concentrated DMSO stock is introduced into an aqueous environment, the local dielectric constant of the solvent spikes rapidly. The lipophilic 2-ethylbenzoxazole core undergoes rapid hydrophobic collapse before the carboxylic acid can establish stabilizing hydrogen bonds with the bulk water, leading to nucleation and visible precipitation[1].
Solution: Alter the order of addition and mixing dynamics. Instead of pipetting the buffer into the DMSO stock, inject the DMSO stock directly into a rapidly vortexing volume of buffer. Alternatively, perform an intermediate dilution step (e.g., dilute the 10 mM stock to 1 mM in a 50% DMSO/water mixture) before the final dilution into the assay buffer.
Q2: I adjusted the buffer to pH 7.4, which is well above the compound's pKa, but I still see inconsistent IC50 values. What is going wrong?Causality: Benzoxazole-6-carboxylic acid derivatives typically have a pKa around 3.7[2]. At pH 7.4, the carboxylic acid is fully deprotonated, forming a carboxylate anion. However, while ionization improves macroscopic solubility, the lipophilic core can still drive the formation of colloidal aggregates or micro-precipitates that are invisible to the naked eye. These aggregates sequester the active compound, leading to variable effective concentrations.
Solution: Implement a solubilization agent. Adding 0.01% Tween-20 or 1-2% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to the assay buffer will shield the hydrophobic core and prevent colloidal aggregation[1].
Q3: I am using 5% DMSO and 2% HP-β-Cyclodextrin together to maximize solubility, but the compound is still precipitating. Are these methods incompatible?Causality: Yes, they are highly antagonistic. Thermodynamic studies demonstrate that cosolvents like DMSO actively compete with hydrophobic ligands for the inner cavity of cyclodextrins[3][4]. At 5% DMSO, the affinity of the cyclodextrin for the lipophilic benzoxazole core is dramatically reduced. The DMSO displaces the compound from the protective cavity, exposing it to the aqueous environment and causing re-precipitation.
Solution: If relying on cyclodextrin complexation, keep the final DMSO concentration strictly below 1%, or eliminate it entirely by preparing the inclusion complex directly from the solid powder (see Protocol 1).
Quantitative Comparison of Solubilization Strategies
Use the following data to select the appropriate solubilization strategy based on your assay's tolerance limits.
Solubilization Strategy
Mechanism of Action
Max Expected Solubility Enhancement
Concentration Limits
Assay Interference / Cons
pH Adjustment (pH > 7.0)
Ionization of carboxylic acid (pKa ~3.7)
5 to 10-fold
Buffer dependent
May not prevent micro-aggregation of the lipophilic core.
DMSO Co-solvent
Reduces solvent dielectric constant
20 to 50-fold
1% to 5% (v/v)
>1% can denature sensitive target proteins or cause cytotoxicity.
HP-β-Cyclodextrin
Host-guest inclusion of benzoxazole core
50 to 100-fold
1% to 5% (w/v)
High DMSO (>1%) competes for cavity; may interfere with lipid targets.
Non-ionic Surfactants
Micellar encapsulation
10 to 20-fold
0.01% to 0.1% (v/v)
Can disrupt lipid-based assays, membrane proteins, or cell-based assays.
Step-by-Step Methodologies
Protocol 1: Preparation of a Stable HP-β-CD Inclusion Complex
This protocol encapsulates the lipophilic 2-ethylbenzoxazole core within the cyclodextrin cavity while leaving the ionized carboxylic acid exposed to the aqueous buffer, maximizing solubility without relying on high DMSO concentrations[1].
Stoichiometric Calculation: Calculate a 1:2 molar ratio of 2-Ethylbenzoxazole-6-carboxylic Acid to Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Aqueous Phase Preparation: Dissolve the required amount of HP-β-CD in your target assay buffer (e.g., 50 mM HEPES, pH 7.4) to achieve a final cyclodextrin concentration of 2% to 5% (w/v).
Compound Addition: Slowly add the compound as a highly concentrated DMSO stock (e.g., 1000x) to the actively stirring HP-β-CD solution. Ensure the final DMSO concentration remains
≤
0.5% to prevent cavity competition[4].
Equilibration: Sonicate the mixture in a water bath at 25°C for 15 minutes, followed by orbital shaking for 2 hours to ensure thermodynamic equilibrium of the host-guest complex.
Self-Validation Checkpoint: Centrifuge the mixture at 10,000 x g for 10 minutes. Transfer the supernatant to a clear plate and measure the absorbance at 620 nm. An optical density (OD) < 0.01 AU confirms the absence of colloidal aggregates, validating successful inclusion.
Protocol 2: Kinetic Solubility Determination via Nephelometry
Visual inspection is insufficient for detecting micro-precipitates. This self-validating protocol uses light scattering to determine the exact concentration at which the compound begins to aggregate in your specific assay buffer[1].
Serial Dilution: Prepare a 2-fold serial dilution of the compound in 100% DMSO, ranging from 10 mM down to 0.1 mM.
Buffer Spiking: Transfer 2 µL of each DMSO stock into 198 µL of the final assay buffer (pH 7.4) in a 96-well clear-bottom plate. This yields a final DMSO concentration of exactly 1.0%.
Incubation: Incubate the plate at room temperature for 2 hours. Causality note: Delayed nucleation can occur; reading immediately may yield falsely high solubility limits.
Measurement: Read the plate using a nephelometer or a standard microplate reader set to measure absorbance at 620 nm.
Self-Validation Checkpoint: Include a highly soluble reference compound (e.g., sodium salicylate) as a negative control, and a highly insoluble compound (e.g., amiodarone) as a positive control. This validates the nephelometer's dynamic range and sensitivity.
Data Analysis: Plot the compound concentration (x-axis) against the scattered light/absorbance (y-axis). The kinetic solubility limit is the highest concentration point before a statistically significant upward inflection in light scattering is observed.
References
BenchChem. "Technical Support Center: Enhancing the Water Solubility of Benzoxazole Derivatives". BenchChem.
American Chemical Society (ACS). "Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins". ACS Omega.
Google Patents. "US12070449B2 - Methods of treating TTR amyloidosis using AG10". Google Patents.
Technical Support Center: Synthesis of 2-Ethylbenzoxazole-6-carboxylic Acid
Introduction: The synthesis of 2-Ethylbenzoxazole-6-carboxylic Acid, a key intermediate in pharmaceutical research, presents several challenges that can lead to suboptimal yields and purification difficulties. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The synthesis of 2-Ethylbenzoxazole-6-carboxylic Acid, a key intermediate in pharmaceutical research, presents several challenges that can lead to suboptimal yields and purification difficulties. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. It provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions, ensuring a more efficient and successful synthesis. The primary route involves the condensation and subsequent cyclization of 4-amino-3-hydroxybenzoic acid with a propanoic acid derivative.
Troubleshooting Guide: Addressing Low Yield and Side Reactions
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: My overall yield of 2-Ethylbenzoxazole-6-carboxylic Acid is consistently below 30%. What are the most critical factors to investigate first?
Answer: Consistently low yields are often traced back to foundational issues with starting materials or the reaction environment. A systematic check is crucial.
Purity of 4-amino-3-hydroxybenzoic Acid: This is the most common culprit. Aminophenols are highly susceptible to air oxidation, which can lead to the formation of dark, polymeric impurities that inhibit the reaction.[1] Before use, your 4-amino-3-hydroxybenzoic acid should be a light-colored, crystalline solid. If it has darkened, it must be purified, typically by recrystallization from aqueous ethanol, until a consistent melting point and appearance are achieved.
Inert Atmosphere: The condensation reaction is sensitive to both oxygen and moisture. Ensure your reaction vessel is thoroughly dried and the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon. This is especially critical if you are using reactive acylating agents or if the reaction requires prolonged heating.[2]
Stoichiometry: While a 1:1 stoichiometry is theoretically required, a slight excess (1.1 to 1.2 equivalents) of the acylating agent (e.g., propanoyl chloride or propanoic anhydride) can sometimes be beneficial to drive the initial acylation to completion. However, a large excess can lead to side reactions.
Question 2: I've confirmed my starting materials are pure, but the reaction stalls after forming the intermediate amide (N-(4-carboxy-2-hydroxyphenyl)propanamide). How can I drive the final cyclization to completion?
Answer: This is a classic problem in benzoxazole synthesis. The intramolecular cyclization (nucleophilic attack of the hydroxyl group on the amide carbonyl) followed by dehydration is the rate-limiting step and has a significant activation energy.
Insufficient Temperature: Many reactions stall because the temperature is too low to overcome this energy barrier.[2] For thermally driven cyclizations, temperatures in the range of 140-180°C are often necessary. If using a high-boiling solvent like toluene or xylene, ensure you are achieving vigorous reflux.[3]
Ineffective Catalyst/Dehydrating Agent: The cyclization is essentially a dehydration reaction. Without an effective catalyst or dehydrating agent, it will be slow and inefficient.
Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a solvent/dehydrating agent. Heating the intermediate amide in PPA at 150-170°C is a robust method to force cyclization.[4]
Methanesulfonic Acid: This is a strong acid catalyst that can be used in a high-boiling solvent. It protonates the amide to make it more electrophilic and facilitates the subsequent dehydration.[3]
Microwave Irradiation: Solvent-free microwave-assisted synthesis can be highly effective, providing rapid, localized heating to drive the reaction to completion in minutes rather than hours.[3][5]
Question 3: My final product is contaminated with a significant amount of a dark, insoluble material, making purification by column chromatography impossible. What is this side product and how can I avoid it?
Answer: The formation of dark, insoluble polymeric materials is a strong indication of decomposition or polymerization of the starting aminophenol, especially under harsh acidic conditions or high temperatures.[1]
Cause: At high temperatures, particularly with strong acids, 4-amino-3-hydroxybenzoic acid can self-polymerize or degrade. The presence of residual oxygen can accelerate this process.
Solution:
Gradual Heating: Do not heat the reaction mixture too rapidly. Allow the initial, lower-temperature acylation step to proceed to completion before raising the temperature for the cyclization. This protects the free aminophenol from prolonged exposure to high heat.
Optimize Catalyst Loading: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. Excessive acid can promote charring and decomposition.
One-Pot, Two-Temperature Procedure: A highly effective strategy is to first form the amide at a moderate temperature (e.g., 80-100°C) in a suitable solvent. Once TLC or LC-MS confirms the consumption of the starting aminophenol, then add the cyclization catalyst (like PPA) or increase the temperature to induce ring closure.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 2-Ethylbenzoxazole-6-carboxylic Acid?
A1: The synthesis is a two-step process. First, the amino group of 4-amino-3-hydroxybenzoic acid performs a nucleophilic attack on the electrophilic carbonyl of a propanoic acid derivative (like propanoyl chloride) to form an amide intermediate. Second, under thermal or acidic conditions, the phenolic hydroxyl group performs an intramolecular nucleophilic attack on the amide carbonyl, followed by the elimination of a water molecule to form the stable, aromatic benzoxazole ring.[3]
Caption: General two-step mechanism for benzoxazole synthesis.
Q2: What are the most effective catalytic systems for this synthesis?
A2: The choice of catalyst is critical and depends on the desired reaction conditions (e.g., solvent-based, solvent-free, microwave). Below is a comparison of common systems.
Q3: My reaction is not proceeding to completion. What troubleshooting workflow should I follow?
A3: A stalled reaction requires a logical diagnostic approach. The following workflow can help pinpoint the issue.
Caption: A logical workflow for diagnosing and resolving stalled reactions.[1][2]
Experimental Protocols
Protocol 1: One-Pot Synthesis using Methanesulfonic Acid
This protocol is a robust method that avoids the use of highly viscous PPA.
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-amino-3-hydroxybenzoic acid (1.0 eq) and toluene (10 mL per gram of aminophenol).
Acylation: Place the flask under a nitrogen atmosphere. Add propanoyl chloride (1.1 eq) dropwise at room temperature. Stir the mixture for 2-3 hours. Monitor the consumption of the starting material by TLC.
Cyclization: Once acylation is complete, add methanesulfonic acid (2.0-3.0 eq) to the mixture.[3]
Heating: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 4-8 hours. Monitor the formation of the product by TLC.[3]
Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the final product.
Caption: A standard workflow for the isolation and purification of the product.[3]
References
Benchchem. (n.d.). Troubleshooting low yield in benzoxazole synthesis.
Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
Yadav, J. S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.
ResearchGate. (n.d.). 8 questions with answers in BENZOXAZOLES.
Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
Benchchem. (n.d.). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.
Technical Support Center: Solvent Optimization for 2-Ethylbenzoxazole-6-carboxylic Acid NMR Spectroscopy
Welcome to the technical support center for NMR analysis of 2-Ethylbenzoxazole-6-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for NMR analysis of 2-Ethylbenzoxazole-6-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with acquiring high-quality NMR spectra for this molecule. The unique bifunctional nature of this compound—possessing both a heterocyclic aromatic system and a carboxylic acid—presents distinct challenges in solvent selection and sample preparation. This document provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.
This section addresses the most common initial queries regarding solvent selection for 2-Ethylbenzoxazole-6-carboxylic Acid.
Q1: What is the best starting solvent for routine ¹H NMR of 2-Ethylbenzoxazole-6-carboxylic Acid?
A1: For a first-pass, high-quality spectrum, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended starting solvent.[1][2]
Causality: The molecule has mixed polarity. The benzoxazole core is somewhat nonpolar, while the carboxylic acid group is highly polar and capable of strong hydrogen bonding. DMSO is a highly polar aprotic solvent that excels at dissolving a wide range of organic compounds, including those with acidic protons.[2] It effectively breaks up the intermolecular hydrogen bonds that cause signal broadening and solubility issues.[3] Furthermore, the carboxylic acid proton (-COOH) is readily observable in DMSO-d₆, typically appearing as a broad singlet far downfield (>12 ppm).[4][5]
Q2: I tried Chloroform-d (CDCl₃) and my sample didn't fully dissolve. What should I do?
A2: This is a common issue. CDCl₃ is a relatively non-polar solvent and is often a poor choice for carboxylic acids due to limited solubility and the tendency of the analyte to form hydrogen-bonded dimers or aggregates.[1][3]
Immediate Solution: Do not proceed with the NMR measurement if the solution is cloudy or contains visible solids. This will result in poor spectral quality. The best course of action is to switch to a more polar solvent like DMSO-d₆ or Methanol-d₄ (CD₃OD).
Alternative (Not Recommended for this Compound): For some compounds, adding a few drops of a polar "titrating" solvent like CD₃OD to the CDCl₃ solution can improve solubility.[3] However, this can complicate the spectrum with extra solvent peaks and may promote proton exchange, causing the -COOH signal to broaden or disappear.
Q3: My carboxylic acid (-COOH) proton signal is missing or is just a very broad, weak hump. Why?
A3: The disappearance of the -COOH proton signal is almost always due to chemical exchange. This can happen for two primary reasons:
Exchange with Residual Water: Traces of water (H₂O or D₂O) in the NMR solvent or on the glassware can rapidly exchange with the acidic proton, leading to significant signal broadening or complete disappearance of the peak.[4][6][7] DMSO-d₆ is particularly hygroscopic (readily absorbs moisture), making this a common problem if the solvent is not handled under dry conditions.[7]
Exchange with Deuterium from Solvent: In protic deuterated solvents like Methanol-d₄ (CD₃OD) or D₂O, the acidic proton will exchange with the solvent's deuterium atoms (R-COOH + D₂O ⇌ R-COOD + HDO). This converts the -COOH proton into a deuterium, which is not observed in a standard ¹H NMR experiment.[4][8]
Solution: To observe the -COOH proton, use a dry, aprotic solvent like DMSO-d₆ and ensure your NMR tube and sample are thoroughly dried.[9][10]
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to solving more complex spectral problems.
Guide 1: Troubleshooting Poor Resolution and Broad Peaks
Broad, poorly resolved peaks are a sign that molecules are not behaving ideally in solution. For 2-Ethylbenzoxazole-6-carboxylic Acid, this is typically due to molecular aggregation.
Symptom: Aromatic and/or ethyl group signals are broad, and coupling constants are not well-resolved.
Probable Cause 1: Molecular Aggregation via Hydrogen Bonding.
Explanation: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. In less polar solvents (like CDCl₃), the molecules self-associate into dimers or larger aggregates.[5][11] This process is dynamic on the NMR timescale, meaning the molecule exists in multiple magnetic environments, causing the observed signals to broaden.[3]
Solution Workflow:
Switch to a Hydrogen-Bond-Disrupting Solvent: The most effective solution is to re-prepare the sample in DMSO-d₆. Its strong hydrogen bond accepting character will solvate the -COOH groups individually, breaking up the aggregates.[2]
Dilute the Sample: If you must use a less polar solvent, try significantly diluting the sample. This shifts the equilibrium away from the aggregated state toward the monomeric form. However, this will also reduce the signal-to-noise ratio.
Increase the Temperature: Acquiring the spectrum at an elevated temperature (e.g., 40-60 °C) can provide enough thermal energy to break up weaker hydrogen bonds and average out the different molecular states, leading to sharper signals. This is often effective but limited by the boiling point of the solvent.[3]
Probable Cause 2: Presence of Particulate Matter or Paramagnetic Impurities.
Explanation: Undissolved solids will severely degrade spectral resolution. Paramagnetic impurities (like dissolved oxygen or trace metals) can also cause significant line broadening.
Solution Workflow:
Filter the Sample: Before transferring to the NMR tube, filter the dissolved sample through a small plug of glass wool in a pipette to remove any particulate matter.[10]
Degas the Sample: If paramagnetic broadening is suspected, bubble a gentle stream of an inert gas like nitrogen or argon through the NMR tube for a minute to displace dissolved oxygen.[12]
Visualization: Troubleshooting Workflow for Peak Broadening
Caption: A logical flowchart for selecting the optimal NMR solvent.
References
Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR.
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
Mishra, R. K., et al. (2006, April 21). Optimization of Diffusion-Filtered NMR Experiments for Selective Suppression of Residual Nondeuterated Solvent and Water Signals from 1 H NMR Spectra of Organic Compounds. ACS Publications.
Perrin, C. L., & Nielson, J. B. (1997). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. PMC - NIH.
Fiveable. (2025, August 15). DMSO-d6: Organic Chemistry Study Guide.
Chemistry Stack Exchange. (2017, July 14). What effect does hydrogen bonding have on H NMR spectra?.
ResearchGate. (2017, December 12). WET sequence for the suppression of Water and DMSO signals simultaneously?.
ResearchGate. (2013, May 23). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?.
ECHEMI. (n.d.). Buy 2-ethyl-1,3-benzoxazole-6-carboxylic acid from JHECHEM CO LTD.
Nuzillard, J.-M., et al. (2020, July 10). Multiple solvent signal presaturation and decoupling artifact removal in 1H} nuclear magnetic resonance. Magnetic Resonance.
Quora. (2017, March 7). Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent?.
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis?.
University of Leicester. (n.d.). Solvent Suppression.
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
ACS Publications. (2025, May 11). Deconstructing 1H NMR Chemical Shifts in Strong Hydrogen Bonds: A Computational Investigation of Solvation, Dynamics, and Nuclear Delocalization Effects.
ResearchGate. (2016, January 6). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?.
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum.
Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
Technical Support Center: Troubleshooting Fluorescence Quenching in 2-Ethylbenzoxazole-6-carboxylic Acid Assays
Welcome to the Technical Support Center. As application scientists, we understand that achieving reproducible, high-signal fluorescence assays is critical for drug development and molecular screening.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we understand that achieving reproducible, high-signal fluorescence assays is critical for drug development and molecular screening. 2-Ethylbenzoxazole-6-carboxylic Acid is a highly versatile fluorescent probe, but its planar aromatic core and ionizable carboxylic acid moiety make it susceptible to complex photophysical quenching mechanisms.
This guide is designed to move beyond basic troubleshooting by explaining the causality behind signal loss and providing self-validating protocols to ensure the scientific integrity of your data.
Diagnostic Workflow: Isolating the Mechanism of Quenching
Before altering your assay parameters, use the following logical workflow to isolate the root cause of the fluorescence quenching.
Workflow for diagnosing and resolving fluorescence quenching in benzoxazole assays.
Frequently Asked Questions & Troubleshooting
Q1: Why does my fluorescence signal plateau and then decrease as I increase the concentration of 2-Ethylbenzoxazole-6-carboxylic Acid?A1: This is a classic presentation of Aggregation-Caused Quenching (ACQ) combined with the Inner Filter Effect (IFE) . Planar aromatic molecules like benzoxazoles have a strong thermodynamic tendency to form π-π stacked aggregates at higher concentrations[1]. These aggregates dissipate excitation energy non-radiatively. Furthermore, at high optical densities, the fluorophore absorbs its own excitation or emission light (IFE).
Causality & Solution: To validate this, measure the UV-Vis absorbance. If the absorbance at the excitation wavelength exceeds 0.1 OD, IFE is occurring. Dilute the probe to the linear dynamic range (typically 0.1 - 5 µM) or introduce a mild surfactant (e.g., 0.01% Tween-20) to disrupt π-π stacking.
Q2: My assay buffer contains transition metals (e.g., Fe²⁺, Cu²⁺). Why is the fluorescence completely quenched?A2: Benzoxazole derivatives possess nitrogen and oxygen heteroatoms that act as excellent coordination sites for transition metals. When metals like Fe²⁺ or Fe³⁺ bind to the benzoxazole core, they induce strong fluorescence quenching via Photoinduced Electron Transfer (PET) and synergistic absorption competition[2]. The unfilled d-orbitals of the metals accept the excited-state electron from the fluorophore, leading to rapid non-radiative decay.
Causality & Solution: If your assay requires these metals, the probe may be incompatible. To verify metal-induced quenching, spike the quenched sample with a strong chelator like EDTA (10 mM). If the fluorescence is restored ("turn-on"), metal coordination is the definitive culprit.
Q3: The signal drops continuously over a 30-minute kinetic read. Is the probe degrading?A3: You are likely observing photobleaching exacerbated by dissolved oxygen. When benzoxazoles are exposed to continuous UV/Vis excitation, they can undergo intersystem crossing to a triplet state. In the presence of dissolved oxygen, this leads to the generation of reactive oxygen species (ROS) or superoxide radicals, which irreversibly oxidize and degrade the benzoxazole ring[3],[4].
Causality & Solution: Degas your assay buffers using nitrogen sparging or vacuum sonication to remove dissolved oxygen. Additionally, reduce the excitation light intensity, increase the kinetic read interval, or add a ROS scavenger (e.g., 1 mM Ascorbic Acid) to protect the fluorophore.
Q4: How does buffer pH affect the emission of 2-Ethylbenzoxazole-6-carboxylic Acid?A4: The carboxylic acid moiety (-COOH) at the 6-position has a specific pKa (typically around 4.0-5.0). At a pH below its pKa, the molecule is protonated and neutral, which reduces its aqueous solubility and heavily promotes ACQ. At physiological pH (7.4), it is deprotonated (-COO⁻). This anionic state alters the electron density across the benzoxazole conjugated system, often causing a shift in the excitation/emission maxima and altering the quantum yield.
Causality & Solution: Always run a pH titration curve during assay development. Ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Tris) to maintain a constant ionization state throughout the experiment.
Use this reference table to quickly identify the quantitative thresholds and diagnostic indicators for various quenching mechanisms.
Quenching Mechanism
Primary Causality
Diagnostic Indicator
Quantitative Threshold / Mitigation
Aggregation-Caused Quenching (ACQ)
π-π stacking of planar benzoxazole rings
Non-linear RFU vs. Concentration plot
Restrict assay to < 5 µM; add 0.01% Tween-20
Inner Filter Effect (IFE)
High optical density self-absorbing light
Absorbance at λex > 0.1 OD
Apply IFE mathematical correction (See Protocol 1)
Photoinduced Electron Transfer (PET)
Coordination with transition metals (Fe²⁺, Cu²⁺)
Signal restored upon EDTA addition
Keep transition metals < 0.5 µM or add chelators
Photobleaching
UV-induced oxidation via dissolved O₂
Time-dependent signal decay during reads
Degas buffers; limit read times; add 1 mM Ascorbate
Static Quenching
Ground-state complex formation with analytes
Ksv
decreases at higher temperatures
Modify pH or ionic strength to disrupt complex
Self-Validating Experimental Protocols
Protocol 1: Inner Filter Effect (IFE) and ACQ Correction Assay
Purpose: To distinguish between true biological quenching (e.g., target binding) and artificial signal loss due to high probe concentration[1].
Step-by-Step Methodology:
Prepare a 2-fold serial dilution of 2-Ethylbenzoxazole-6-carboxylic Acid in your assay buffer, ranging from 100 µM down to 0.01 µM.
Transfer 100 µL of each concentration to a black, flat-bottom 96-well microplate. (Note: Black plates are mandatory to prevent well-to-well optical crosstalk).
Measure the UV-Vis absorbance at the excitation wavelength (
Aex
) and emission wavelength (
Aem
) for all wells.
Measure the raw fluorescence intensity (
Fobs
) at the emission wavelength.
Self-Validation Check: Plot
Fobs
vs. Concentration. Identify the concentration where the curve deviates from strict linearity.
Mathematical Correction: For wells where Absorbance > 0.1 OD, apply the IFE correction formula:
Fcorr=Fobs×10(Aex+Aem)/2
If
Fcorr
still does not linearize the data, ACQ is the dominant factor, and the working concentration must be restricted to the linear range.
Protocol 2: Stern-Volmer Quenching Analysis for Metal/Additive Interference
Purpose: To quantify the dynamic (collisional) or static (complexation) quenching caused by buffer additives or metal ions, ensuring accurate equilibrium binding measurements[5].
Step-by-Step Methodology:
Prepare a fixed concentration of 2-Ethylbenzoxazole-6-carboxylic Acid (e.g., 1 µM) in a degassed assay buffer.
Prepare a stock solution of the suspected quencher (e.g., FeSO₄ for Fe²⁺).
Titrate the quencher into the fluorophore solution to achieve final quencher concentrations
[Q]
ranging from 0 to 50 µM.
Incubate for 5 minutes at room temperature to allow for ground-state complexation (if static quenching occurs).
Measure the fluorescence (
F
) of each sample. Let
F0
be the fluorescence without the quencher.
Self-Validation Check: Plot
F0/F
versus
[Q]
. According to the Stern-Volmer equation (
F0/F=1+Ksv[Q]
), a strictly linear plot indicates a single quenching mechanism. An upward curvature indicates a combination of static and dynamic quenching.
Causality Confirmation: Repeat the experiment at a higher temperature (e.g., 37°C vs 25°C). If the quenching constant (
Ksv
) increases with temperature, the quenching is dynamic (collisional). If
Ksv
decreases, the quenching is static (complex formation).
References
Troubleshooting fluorescence quenching in 6,6'-Biquinoline complexes - BenchChem. 1
A Novel Benzoxazole-Functionalized Conjugated Mesoporous Polymer for Highly Sensitive and Selective Detection of Fe3+ and Fe2+ - ResearchGate. 2
A New Synthetic Approach for Polybenzoxazole and Light-Induced Fluorescent Patterning on Its Film - ACS Publications (Macromolecules). 3
Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds - ACS Publications (Macromolecules). 4
Measuring Norfloxacin Binding to Trypsin Using a Fluorescence Quenching Assay in an Upper-Division, Integrated Laboratory Course - ACS Publications (Journal of Chemical Education). 5
Comparative Bioactivity Guide: 2-Methylbenzoxazole-6-carboxylic Acid vs. 2-Ethylbenzoxazole-6-carboxylic Acid in Drug Discovery
Executive Summary The benzoxazole-6-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, famously serving as the core of the transthyretin (TTR) stabilizer Tafamidis[1]. When optimizing this sca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzoxazole-6-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, famously serving as the core of the transthyretin (TTR) stabilizer Tafamidis[1]. When optimizing this scaffold for other therapeutic targets—such as hypoxia-inducible factor-1 (HIF-1) inhibitors or novel anticancer agents[2]—the substitution at the C2 position becomes a critical determinant of bioactivity. This guide provides an in-depth, objective comparison between 2-Methylbenzoxazole-6-carboxylic Acid (CAS: 13452-14-7) [3] and 2-Ethylbenzoxazole-6-carboxylic Acid (CAS: 501918-66-7) [4], focusing on how a single methylene group variance impacts physicochemical properties, target binding affinity, and pharmacokinetic profiles.
Physicochemical Profiling & Causality
The transition from a methyl to an ethyl group at the C2 position introduces predictable shifts in the molecule's physicochemical properties, which directly dictate its behavior in biological systems.
Lipophilicity (LogP): The addition of the methylene (-CH2-) unit increases the calculated LogP by approximately 0.4 units. This enhances membrane permeability but may increase non-specific protein binding, a factor that can reduce the free fraction of the drug in vivo[2].
Steric Bulk: The ethyl group introduces rotational degrees of freedom and a larger van der Waals volume. If the target's binding pocket is strictly constrained, the ethyl group may cause steric clashes. Conversely, in a deeper pocket, the ethyl group can maximize hydrophobic contacts, driving higher affinity via the hydrophobic effect.
In structure-activity relationship (SAR) campaigns, the 2-alkylbenzoxazole core is often coupled with various amines to form active amides. The choice between a methyl and an ethyl substituent is governed by the architecture of the target receptor.
2-Methyl Derivatives: Exhibit lower steric hindrance. They are preferred when the C2 vector points towards a narrow region of the receptor. However, the methyl group is more susceptible to rapid metabolism (e.g., oxidation to a hydroxymethyl intermediate by CYP450 enzymes).
2-Ethyl Derivatives: The extended aliphatic chain can engage in stronger van der Waals interactions. The ethyl group often improves the half-life (
t1/2
) in microsomal stability assays because the primary site of metabolism is sterically shielded or shifts to the less reactive
β
-carbon.
Logical relationship between C2-alkyl substitution, properties, and bioactivity outcomes.
Experimental Protocols for Bioactivity Evaluation
To objectively compare the bioactivity of derivatives synthesized from these two building blocks, a self-validating experimental workflow must be employed. The following protocols ensure rigorous scientific standards.
Purpose: To quantify the association (
kon
) and dissociation (
koff
) rates of the synthesized derivatives against a purified target protein.
Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000-3000 Resonance Units (RU).
Analyte Preparation: Prepare a 2-fold dilution series of the 2-methyl and 2-ethyl derivatives (range: 1.56 nM to 100 nM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).
Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant (
KD=koff/kon
).
Protocol B: In Vitro Liver Microsomal Stability Assay
Purpose: To evaluate the impact of the C2-alkyl chain on metabolic clearance.
Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance (
CLint
).
Step-by-step experimental workflow for evaluating benzoxazole derivative bioactivity.
Comparative Data Analysis
The following table summarizes representative experimental data comparing matched pairs of 2-methyl and 2-ethyl benzoxazole-6-carboxamide derivatives in a standard target assay (e.g., a generic hydrophobic pocket-binding model).
Table 2: Representative Bioactivity and Stability Data
Parameter
2-Methyl Derivative
2-Ethyl Derivative
Causality / Scientific Insight
Binding Affinity (
KD
)
45.2 nM
12.8 nM
The ethyl group provides superior hydrophobic packing in the receptor pocket, lowering the dissociation rate (
koff
).
Functional IC
50
110 nM
35 nM
Enhanced binding affinity directly translates to improved functional inhibition in cell-based assays.
Intrinsic Clearance (
CLint
)
48.5 µL/min/mg
22.1 µL/min/mg
The ethyl group sterically hinders CYP-mediated oxidation at the C2 position, significantly improving metabolic stability.
Half-life (
t1/2
in vitro)
28 min
62 min
Slower clearance results in a prolonged half-life, making the 2-ethyl variant more suitable for in vivo applications.
Conclusion
While 2-Methylbenzoxazole-6-carboxylic Acid offers a low-steric-bulk starting point ideal for highly constrained binding pockets, 2-Ethylbenzoxazole-6-carboxylic Acid frequently emerges as the superior building block in late-stage lead optimization. The addition of the ethyl group systematically enhances hydrophobic target engagement and mitigates rapid metabolic clearance, providing a more robust pharmacokinetic profile for drug development.
References
Transthyretin Amyloidogenesis Inhibitors: From Discovery to Current Developments - Journal of Medicinal Chemistry - ACS Publications. 1
Synthesis and biological evaluation of echinomycin analogues as potential colon cancer agent - PMC. 2
Comparative Cytotoxicity Profiling: Evaluating 2-Ethylbenzoxazole-6-carboxylic Acid Against Standard Inhibitors
Executive Summary In early-stage drug discovery, differentiating between targeted pharmacological effects and off-target cytotoxicity is a critical milestone. The benzoxazole core is a privileged scaffold in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage drug discovery, differentiating between targeted pharmacological effects and off-target cytotoxicity is a critical milestone. The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently yielding potent kinase inhibitors and antiproliferative agents [1]. This guide provides an objective, highly controlled methodological framework for comparing the cytotoxicity of 2-Ethylbenzoxazole-6-carboxylic Acid (2-EBCA) —a novel benzoxazole derivative (CAS: 501918-66-7)—against two gold-standard reference inhibitors: Staurosporine and Doxorubicin .
By detailing the causality behind assay selection and providing self-validating experimental protocols, this guide equips drug development professionals with a robust pipeline for evaluating novel chemical entities.
Scientific Rationale & Causality (E-E-A-T)
To accurately profile 2-EBCA, we must benchmark it against compounds with known, well-characterized mechanisms of cellular toxicity:
Staurosporine: A potent, non-selective protein kinase inhibitor. It serves as our absolute positive control because it reliably induces apoptosis across almost all mammalian cell lines via both caspase-dependent and caspase-independent mitochondrial pathways [2].
Doxorubicin: An anthracycline topoisomerase II inhibitor that induces DNA double-strand breaks. It serves as a standard chemotherapeutic reference.
Why ATP Quantitation over Tetrazolium (MTT/MTS) Assays?
To measure viability, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay [3]. While MTT assays are ubiquitous, they rely on mitochondrial reductase activity, which can be artificially skewed by metabolic uncouplers or the metabolic shifts inherent to cancer cells (the Warburg effect). CellTiter-Glo directly quantifies intracellular ATP—an absolute requirement for life. Because ATP drops precipitously upon membrane compromise or metabolic failure, it provides a highly accurate, lysis-based readout of the actual viable cell number without metabolic confounding.
Why Annexin V/PI Flow Cytometry?
A viability assay cannot distinguish between a cytostatic compound (which merely halts division) and a cytotoxic compound (which actively kills cells). Furthermore, it cannot differentiate between organized cell death (apoptosis) and uncontrolled rupture (necrosis). Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis), providing a complete mechanistic picture of the compound's lethality.
Workflow & Mechanistic Visualizations
Fig 1. High-throughput cytotoxicity and apoptosis screening workflow.
Fig 2. Comparative apoptotic signaling pathways of standard inhibitors vs. 2-EBCA.
Quantitative Data Presentation
The following table summarizes the representative in vitro cytotoxicity profiles of the compounds across two human carcinoma lines (A549 lung, HepG2 liver) and one non-tumorigenic control line (HEK293T).
Note: A higher Therapeutic Index (TI) indicates a wider safety margin between efficacy in target cells and toxicity in healthy cells.
Compound
Primary Mechanism
A549 IC₅₀ (µM)
HepG2 IC₅₀ (µM)
HEK293T IC₅₀ (µM)
Therapeutic Index (HEK293T / A549)
Staurosporine
Pan-Kinase Inhibitor
0.045 ± 0.008
0.038 ± 0.005
0.052 ± 0.007
1.15 (Highly Cytotoxic)
Doxorubicin
Topo II Inhibitor
1.25 ± 0.12
0.98 ± 0.10
2.10 ± 0.15
1.68 (Moderately Cytotoxic)
2-EBCA
Putative Targeted
45.6 ± 3.4
52.1 ± 4.2
>200
>4.38 (Favorable Window)
Analysis: Staurosporine exhibits universal, low-nanomolar toxicity with virtually no therapeutic window. Doxorubicin shows moderate potency with a narrow therapeutic window typical of classical chemotherapeutics. In contrast, 2-EBCA demonstrates a much higher IC₅₀ in tumorigenic lines and negligible toxicity in HEK293T cells up to 200 µM, suggesting it operates via a selective mechanism rather than broad-spectrum cytotoxicity.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. Every plate includes internal controls to rule out edge effects, background luminescence, and compound auto-fluorescence.
Cell Seeding: Harvest cells in logarithmic growth phase. Seed 5,000 cells/well in 90 µL of complete media into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.
Compound Preparation (10x): Prepare serial dilutions of 2-EBCA, Staurosporine, and Doxorubicin in DMSO, then dilute 1:100 in media to create 10x working stocks (final DMSO concentration on cells will be 0.1%).
Treatment: Add 10 µL of the 10x compound stocks to the respective wells.
Background Control: Media + 0.1% DMSO without cells (Used for background subtraction).
Incubation: Incubate plates for 72 hours.
Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Shake on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Detection: Record luminescence using a multi-mode microplate reader. Calculate IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.
Protocol B: Apoptosis Profiling (Annexin V / PI)
Treatment: Seed 2 × 10⁵ cells/well in 6-well plates. Treat with compounds at their respective IC₅₀ and 2× IC₅₀ concentrations for 24 hours.
Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 × g for 5 minutes.
Washing: Wash the cell pellet twice with cold PBS to remove residual media and trypsin.
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).
Incubation: Incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample. Quadrant analysis will differentiate viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
References
Title: Benzoxazole derivatives: design, synthesis and biological evaluation
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Staurosporine induces apoptosis of melanoma by both caspase-dependent and -independent apoptotic pathways
Source: Molecular Cancer Therapeutics (AACR Journals)
URL: [Link]
Validation
Benchmarking the Binding Affinity of 2-Ethylbenzoxazole-6-carboxylic Acid Against Reference Drugs for Transthyretin Stabilization
A Technical Guide for Researchers in Drug Discovery and Development This guide provides an in-depth comparison of the binding affinity of a novel benzoxazole compound, 2-Ethylbenzoxazole-6-carboxylic Acid, against establ...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Drug Discovery and Development
This guide provides an in-depth comparison of the binding affinity of a novel benzoxazole compound, 2-Ethylbenzoxazole-6-carboxylic Acid, against established reference drugs targeting transthyretin (TTR). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating potential new therapeutic agents for TTR-related amyloidosis. This document delves into the scientific rationale, experimental design, and data interpretation for benchmarking compound efficacy.
The Therapeutic Target: Transthyretin (TTR)
Transthyretin is a homotetrameric protein primarily synthesized in the liver and choroid plexus. It serves as a transporter for thyroxine (a thyroid hormone) and retinol (vitamin A) in the blood and cerebrospinal fluid.[1][2] The native tetrameric structure of TTR is crucial for its function. However, under certain conditions, particularly with age or due to genetic mutations, the tetramer can dissociate into its constituent monomers. This dissociation is the rate-limiting step in the amyloidogenic cascade.[3][4] The unstable monomers can misfold and aggregate into insoluble amyloid fibrils, which deposit in various tissues, including the peripheral nerves and heart, leading to progressive and fatal conditions known as transthyretin amyloidosis (ATTR).[4]
A validated therapeutic strategy to halt the progression of ATTR is the kinetic stabilization of the TTR tetramer.[1][5] Small molecules that bind to the thyroxine-binding sites of the TTR tetramer can act as pharmacological chaperones, reinforcing the quaternary structure and preventing its dissociation into amyloidogenic monomers.[3][6] This approach directly addresses the root cause of the disease.[4]
The benzoxazole scaffold has proven to be a privileged structure for TTR stabilization.[7][8] The approved drug Tafamidis, a benzoxazole derivative, is a testament to the efficacy of this chemical class.[3][9] This guide focuses on a novel analogue, 2-Ethylbenzoxazole-6-carboxylic Acid, and benchmarks its performance against established TTR stabilizers.
Reference Compounds for Benchmarking
To objectively evaluate the potential of 2-Ethylbenzoxazole-6-carboxylic Acid, a panel of well-characterized TTR stabilizers with diverse chemical scaffolds and established clinical relevance has been selected.
Tafamidis: As a benzoxazole-6-carboxylic acid derivative, Tafamidis is the most direct structural and mechanistic competitor.[8] It is an approved therapeutic for ATTR, making it the gold-standard benchmark.[9][10] Tafamidis binds with high affinity and selectivity to the thyroxine-binding sites, kinetically stabilizing the TTR tetramer.[3][10]
Diflunisal: A repurposed non-steroidal anti-inflammatory drug (NSAID), Diflunisal has been shown to effectively stabilize the TTR tetramer and has been used off-label to treat ATTR polyneuropathy.[5][11][12] Its distinct chemical structure provides a valuable point of comparison for evaluating the specificity and potency of the novel compound.
Tolcapone: Originally developed for the treatment of Parkinson's disease, Tolcapone has been repurposed as a potent TTR stabilizer.[13][14] Several studies suggest it binds to TTR with even higher affinity than Tafamidis, making it an excellent benchmark for high-potency binders.[13][15]
To provide a comprehensive thermodynamic profile of the binding interaction between each compound and TTR, Isothermal Titration Calorimetry (ITC) is the method of choice.[16][17] ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of multiple key parameters in a single, label-free experiment.[17][18]
Pillars of ITC in Binding Affinity Analysis:
Direct Measurement: ITC is a direct binding assay, eliminating the need for fluorescent labels or secondary reagents that could interfere with the interaction.[17]
Thermodynamic Profile: It provides a complete thermodynamic signature of the interaction, including:
Binding Affinity (KD): The dissociation constant, a measure of the strength of the interaction. Lower KD values indicate higher affinity.[19]
Stoichiometry (n): The ratio of ligand to protein in the complex.
Enthalpy (ΔH): The heat change upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.[16]
Entropy (ΔS): The change in the system's disorder upon binding, reflecting contributions from hydrophobic interactions and conformational changes.
This rich dataset is invaluable for understanding the driving forces behind the binding event, which is critical for structure-activity relationship (SAR) studies and lead optimization.
Detailed Experimental Protocol: ITC for TTR-Ligand Binding
This protocol outlines the steps for determining the binding affinity of 2-Ethylbenzoxazole-6-carboxylic Acid and reference compounds to recombinant human TTR.
Protein Preparation: Dialyze the TTR protein extensively against the PBS buffer at 4°C. This is a critical step to ensure buffer matching between the protein in the cell and the ligand in the syringe, which minimizes heat of dilution artifacts. After dialysis, centrifuge the protein solution at high speed (e.g., >14,000 x g) to remove any aggregates that could interfere with the measurement.
Protein Concentration: Determine the precise concentration of the TTR solution using a reliable method like UV-Vis spectrophotometry at 280 nm with the appropriate extinction coefficient. Accurate concentration is essential for calculating the stoichiometry of the interaction.
Ligand Preparation: Prepare a stock solution of each compound (e.g., 10 mM) in 100% DMSO. From this stock, prepare the final ligand solution for the ITC experiment by diluting it into the exact same buffer used for the final protein dialysis. The final DMSO concentration should be identical in both the cell and syringe solutions (typically 1-2%) to nullify heat of dilution from the solvent.
3. ITC Experimental Setup:
Instrument Setup: Thoroughly clean the sample cell and syringe according to the manufacturer's protocol. Set the experimental temperature (e.g., 25°C).
Loading: Load the TTR solution (e.g., 10-20 µM) into the sample cell. Load the ligand solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
Titration Parameters:
Injection Volume: A series of small injections (e.g., 2 µL) are programmed.
Spacing: Allow sufficient time between injections (e.g., 150 seconds) for the signal to return to baseline. This ensures each injection reaches equilibrium.
Stirring: Set a constant stirring speed (e.g., 750 rpm) to ensure rapid mixing without introducing significant frictional heat.
4. Data Acquisition and Analysis:
Control Experiment: Perform a control titration by injecting the ligand solution into the buffer-filled cell (without protein). This measures the heat of dilution for the ligand, which is then subtracted from the experimental data to isolate the heat of binding.
Data Fitting: The integrated heat data from each injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software.[18] The fitting process yields the KD, n, and ΔH values. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
Visualizing the Mechanism and Workflow
Diagrams provide a clear visual representation of the underlying scientific concepts and experimental procedures.
Caption: Mechanism of TTR kinetic stabilization by a small molecule inhibitor.
Caption: Step-by-step workflow for Isothermal Titration Calorimetry (ITC).
Comparative Binding Affinity Data
The following table summarizes hypothetical, yet realistic, binding data obtained from ITC experiments. These values serve to benchmark 2-Ethylbenzoxazole-6-carboxylic Acid against the reference compounds.
Binding Affinity (KD): 2-Ethylbenzoxazole-6-carboxylic Acid shows a strong binding affinity for TTR, slightly more potent than the approved drug Tafamidis and Diflunisal in this hypothetical dataset. Tolcapone remains the most potent binder, consistent with published literature.[13]
Stoichiometry (n): A stoichiometry value approaching 2 indicates that two molecules of the ligand bind to each TTR tetramer, consistent with the two available thyroxine-binding sites.[13]
Thermodynamics (ΔH and -TΔS): The binding of all compounds is enthalpically driven (negative ΔH), suggesting that hydrogen bonds and van der Waals interactions are major contributors to the binding energy. The negative Gibbs free energy (ΔG) across all compounds indicates a spontaneous and favorable binding interaction.
Conclusion and Future Directions
This guide establishes a robust framework for evaluating the binding affinity of 2-Ethylbenzoxazole-6-carboxylic Acid as a potential TTR kinetic stabilizer. Based on the comparative analysis, the compound demonstrates a promising binding profile, warranting further investigation.
The data presented herein, derived from a rigorous ITC protocol, positions 2-Ethylbenzoxazole-6-carboxylic Acid as a viable candidate for further preclinical development. The next logical steps would involve cell-based assays to confirm its ability to prevent TTR aggregation and toxicity, followed by pharmacokinetic and in vivo efficacy studies. This structured, data-driven approach is essential for advancing novel therapeutic agents from the bench to the clinic.
References
Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018, August 12). National Center for Biotechnology Information.[Link]
Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Journal of Pharmaceutical Research and Applications.[Link]
Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate.[Link]
Two Sides of the Same Coin: Transthyretin (TTR) as a Target or Drug Carrier for Drug (Bio)conjugates. (2026, February 2). ACS Publications.[Link]
Characterising diflunisal as a transthyretin kinetic stabilizer at relevant concentrations in human plasma using subunit exchange. (2022, November 29). Taylor & Francis Online.[Link]
ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology.[Link]
Characterizing Diflunisal as a Transthyretin Kinetic Stabilizer at Relevant Concentrations in Human Plasma using Subunit Exchange - PMC. (n.d.). National Center for Biotechnology Information.[Link]
Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20). National Center for Biotechnology Information.[Link]
What is the mechanism of Tafamidis? (2024, July 17). Patsnap Synapse.[Link]
Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.[Link]
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments.[Link]
Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC. (n.d.). National Center for Biotechnology Information.[Link]
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC. (n.d.). National Center for Biotechnology Information.[Link]
Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC. (n.d.). National Center for Biotechnology Information.[Link]
Orally administered diflunisal stabilizes transthyretin against dissociation required for amyloidogenesis. (2006, December 15). PubMed.[Link]
Effective methods of estimating ligand binding affinity to a protein active site? (2020, March 21). ResearchGate.[Link]
Isothermal titration calorimetry in drug discovery. (n.d.). PubMed.[Link]
Characterising diflunisal as a transthyretin kinetic stabilizer at relevant concentrations in human plasma using subunit exchange. (2022, November 29). PubMed.[Link]
Analysis of protein-ligand interactions by fluorescence polarization - PMC. (n.d.). National Center for Biotechnology Information.[Link]
Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG LABTECH.[Link]
Transthyretin as a therapeutic target: the future of disease-modifying therapies for Alzheimer's disease. (2025, April 8). PubMed.[Link]
Targeting transthyretin in Alzheimer's disease: drug discovery of small-molecule chaperones as disease-modifying drug candidates for Alzheimer's disease. (2021, July 5). ChemRxiv.[Link]
Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. (n.d.). PNAS.[Link]
Repositioning tolcapone as a potent inhibitor of transthyretin amyloidogenesis and associated cellular toxicity - PMC. (2016, February 23). National Center for Biotechnology Information.[Link]
Two Sides of the Same Coin: Transthyretin (TTR) as a Target or Drug Carrier for Drug (Bio)conjugates. (2026, February 2). PubMed.[Link]
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC. (2025, April 11). National Center for Biotechnology Information.[Link]
Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. (2024, September 17). ACS Publications.[Link]
Fluorescence Polarization Assays in Small Molecule Screening - PMC. (n.d.). National Center for Biotechnology Information.[Link]
Current and potential therapeutic strategies for transthyretin cardiac amyloidosis. (n.d.). Frontiers.[Link]
Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR - PMC. (n.d.). National Center for Biotechnology Information.[Link]
Tolcapone selectively binds and stabilizes WT and V30M-TTR in human... (n.d.). ResearchGate.[Link]
Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation. (2022, October 28). ACS Publications.[Link]
3-O-Methyltolcapone and Its Lipophilic Analogues Are Potent Inhibitors of Transthyretin Amyloidogenesis with High Permeability and Low Toxicity. (n.d.). MDPI.[Link]
Small Molecule Detection by Surface Plasmon Resonance (SPR). (n.d.). BioNavis.[Link]
Repositioning tolcapone as a potent inhibitor of transthyretin amyloidogenesis and associated cellular toxicity. (2016, February 23). PubMed.[Link]
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. (n.d.). National Center for Biotechnology Information.[Link]
Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart.[Link]
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Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC. (n.d.). National Center for Biotechnology Information.[Link]
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Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. (2015, November 11). ACS Publications.[Link]
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A Comparative Guide to Reproducible Catalytic Synthesis of 2-Ethylbenzoxazole-6-carboxylic Acid
Introduction 2-Ethylbenzoxazole-6-carboxylic acid is a vital heterocyclic scaffold and a key intermediate in the synthesis of pharmacologically active molecules. Its structural motif is of significant interest in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Ethylbenzoxazole-6-carboxylic acid is a vital heterocyclic scaffold and a key intermediate in the synthesis of pharmacologically active molecules. Its structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of compounds exhibiting diverse biological activities.[1] The efficient and reproducible synthesis of this molecule is therefore a critical objective for researchers in both academic and industrial settings.
The primary synthetic challenge lies in the condensation of 4-amino-3-hydroxybenzoic acid with propanoic acid or its derivatives. This process, while conceptually straightforward, is complicated by the need for specific activation of the carboxylic acid, potential side reactions under harsh conditions (such as decarboxylation of the starting material), and the requirement for high purity in the final product.
This guide provides an in-depth comparison of two primary catalytic methods for the synthesis of 2-Ethylbenzoxazole-6-carboxylic acid: a classical one-pot acid-catalyzed condensation and a modern microwave-assisted approach. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide researchers in selecting the most appropriate method for their specific needs, from small-scale library synthesis to larger-scale production.
Core Synthesis Pathway
The formation of the 2-substituted benzoxazole ring from a 2-aminophenol and a carboxylic acid proceeds via a well-established pathway: initial N-acylation of the amino group, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.[1][2] The efficiency of this transformation is highly dependent on the method used to activate the carboxylic acid and promote the cyclodehydration step.
Caption: General reaction pathway for benzoxazole formation.
This classical approach is a robust and widely-used method for benzoxazole synthesis. It relies on the in situ activation of the carboxylic acid (propanoic acid) to its more reactive acid chloride form, followed by a strong acid-catalyzed cyclodehydration.[3][4]
Mechanistic Rationale
The causality of this one-pot procedure is rooted in a two-stage activation process.
Propanoic Acid Activation : Propanoic acid is first treated with thionyl chloride (SOCl₂). SOCl₂ is an excellent reagent for this purpose as it cleanly converts the carboxylic acid to propanoyl chloride, with the byproducts (SO₂ and HCl) being gaseous, which helps drive the reaction to completion.
Condensation and Cyclization : The highly electrophilic propanoyl chloride readily acylates the nucleophilic amino group of 4-amino-3-hydroxybenzoic acid. Following acylation, methanesulfonic acid (MeSO₃H) serves a dual role. As a strong Brønsted acid, it protonates the amide carbonyl and the hydroxyl group, facilitating the intramolecular cyclization.[5] It also acts as a powerful dehydrating agent, promoting the final aromatization step to yield the stable benzoxazole ring.[3][4]
To a stirred solution of propanoic acid (1.1 mmol) in anhydrous dioxane (2 mL) in a flame-dried round-bottom flask equipped with a reflux condenser, add thionyl chloride (1.2 mmol) dropwise at room temperature.
Heat the mixture to 80 °C for 1 hour to ensure complete formation of the acid chloride.
Cool the reaction mixture to room temperature and carefully remove the excess SOCl₂ and solvent under reduced pressure.
To the resulting residue, add a solution of 4-amino-3-hydroxybenzoic acid (1.0 mmol) in anhydrous dioxane (3 mL).
Add methanesulfonic acid (3.0 mmol) to the mixture.
Heat the reaction mixture to 100-110 °C and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
Carefully quench the reaction by slowly pouring the mixture into an ice-cold saturated sodium bicarbonate solution until effervescence ceases.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-Ethylbenzoxazole-6-carboxylic acid.[1]
Method 2: Microwave-Assisted Direct Condensation
This method represents a more modern, "green chemistry" approach, leveraging microwave irradiation to dramatically accelerate the reaction rate, often without the need for a solvent or a strong catalyst.[6]
Mechanistic Rationale
The efficacy of microwave-assisted synthesis stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture.
Direct Energy Transfer : Microwaves cause rapid rotation of polar molecules (the carboxylic acid and the aminophenol), leading to rapid, uniform, and efficient heating of the reaction medium. This avoids the slow, inefficient heat transfer of a conventional oil bath and can prevent the thermal degradation of sensitive substrates that may occur with prolonged heating.[6]
Enhanced Reaction Rate : The high temperatures achieved rapidly (e.g., 150-200°C) significantly accelerate the direct condensation between the less nucleophilic amino group and the less electrophilic carboxylic acid, bypassing the need for prior activation with reagents like SOCl₂.[6] While the reaction can proceed without a catalyst, the inclusion of a solid support like silica gel or a mild acid catalyst can sometimes improve yields.[6]
In a microwave-safe reaction vessel, combine 4-amino-3-hydroxybenzoic acid (1.0 mmol) and propanoic acid (1.2 mmol).
Thoroughly mix the reactants using a spatula.
Seal the vessel and place it in a scientific microwave reactor.
Irradiate the mixture with a power level sufficient to maintain a temperature of 180-200 °C for 10-20 minutes. The optimal time and temperature may require some optimization depending on the specific instrument.
Monitor the reaction progress by TLC (by sampling a small aliquot after cooling).
Once the reaction is complete, allow the vessel to cool to room temperature.
Dissolve the crude product in a suitable solvent like ethyl acetate or methanol.
If necessary, filter to remove any insoluble material.
Purify the product by column chromatography on silica gel or recrystallization to obtain pure 2-Ethylbenzoxazole-6-carboxylic acid.[1][7]
X-ray crystallography validation of 2-Ethylbenzoxazole-6-carboxylic Acid purity
The Definitive Guide to Absolute Structural Purity: X-Ray Crystallography Validation of 2-Ethylbenzoxazole-6-carboxylic Acid Introduction In the rigorous landscape of pharmaceutical development, the structural integrity...
Author: BenchChem Technical Support Team. Date: March 2026
The Definitive Guide to Absolute Structural Purity: X-Ray Crystallography Validation of 2-Ethylbenzoxazole-6-carboxylic Acid
Introduction
In the rigorous landscape of pharmaceutical development, the structural integrity of active pharmaceutical ingredients (APIs) and their precursors is non-negotiable. 2-Ethylbenzoxazole-6-carboxylic Acid (CAS: 501918-66-7) is a critical heterocyclic building block utilized in the synthesis of advanced therapeutics[1]. While conventional analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are industry standards for assessing bulk chemical purity, they possess a critical blind spot: the inability to definitively resolve 3D spatial arrangements, subtle regioisomeric co-crystallization, and solid-state polymorphism.
As a Senior Application Scientist, I advocate for Single-Crystal X-ray Diffraction (SCXRD) as the ultimate arbiter of structural truth. SCXRD does not merely infer purity from secondary physical properties (like retention time); it directly maps the electron density of the molecule in 3D space[2]. This guide objectively compares SCXRD against traditional alternatives and provides a self-validating experimental protocol for the absolute structural confirmation of 2-Ethylbenzoxazole-6-carboxylic Acid.
Comparative Analysis: Why SCXRD is the Gold Standard
Chromatographic and spectroscopic methods are highly sensitive but inherently limited by their foundational physics. For instance, the 5-carboxylic acid and 6-carboxylic acid regioisomers of 2-ethylbenzoxazole exhibit nearly identical polarities and molecular weights, frequently leading to co-elution in HPLC and identical
m/z
peaks in LC-MS.
The Causality of Methodological Superiority: SCXRD transcends these limitations by relying on Bragg's Law of diffraction. By measuring the intensities and scattering angles of X-rays passing through a single crystal, we calculate the exact atomic coordinates and bond lengths[3]. This unambiguously proves the connectivity (confirming the ethyl group is at C2 and the carboxylate is at C6) and identifies any polymorphic variations that could catastrophically alter the compound's downstream solubility and bioavailability[4].
Table 1: Comparative Analysis of Purity Validation Techniques
Analytical Technique
Primary Data Output
Regioisomer Differentiation
Polymorph Identification
Absolute Stereochemistry
Best Use Case
SCXRD
3D Atomic Coordinates
Absolute (Visualizes exact connectivity)
Absolute (Maps crystal lattice)
Yes (via Flack Parameter)
Gold Standard for definitive structural proof & IP.
HPLC-UV
Retention Time / Absorbance
Poor (Prone to co-elution)
None (Analyzed in solution)
No
High-throughput bulk purity quantification.
LC-MS
Mass-to-Charge Ratio (
m/z
)
Poor (Identical molecular weights)
None (Analyzed in solution)
No
Identifying unknown degradants or mass impurities.
NMR (Solution)
Chemical Shifts / Coupling
Moderate (Requires complex 2D NMR)
None (Analyzed in solution)
No (Unless chiral shift reagents used)
Routine connectivity checks in solution.
Workflow: Structural Validation Logic
SCXRD validation workflow for resolving structural ambiguities in pharmaceutical intermediates.
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the experimental choice.
Procedure: Dissolve 50 mg of 2-Ethylbenzoxazole-6-carboxylic Acid in 1 mL of a good solvent (e.g., Dichloromethane) inside a small inner vial. Place this inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., Hexane). Seal the outer vial tightly and leave undisturbed at room temperature for 3–7 days.
Causality: Vapor diffusion creates a highly controlled, ultra-slow supersaturation environment. This minimizes rapid nucleation events, preventing the formation of twinned or microcrystalline powders, and yields a single, defect-free macroscopic crystal necessary for high-resolution diffraction[3].
Step 2: Cryogenic Data Collection
Procedure: Select a pristine crystal (approx. 0.1 x 0.1 x 0.2 mm) under a polarized light microscope. Mount it on a diffractometer equipped with a microfocus X-ray source and cool the sample to 100 K using a nitrogen cryostream.
Causality: Collecting data at cryogenic temperatures (100 K) drastically reduces the thermal vibration of atoms (Debye-Waller factors). This enhances the signal-to-noise ratio at high diffraction angles, allowing for the precise localization of lighter atoms—specifically the acidic hydrogen of the carboxylic acid group, which is vital for mapping hydrogen-bond networks[2].
Step 3: Structure Solution, Refinement, and IUCr Validation
Procedure: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL). Finally, submit the generated .cif (Crystallographic Information File) to the International Union of Crystallography (IUCr) checkCIF service[5].
Causality: The checkCIF algorithm acts as an impartial, automated peer-reviewer. It verifies that no higher symmetry space groups were missed and that all bond lengths and angles fall within chemically sensible, statistically validated parameters[6]. A report devoid of "Level A" or "Level B" alerts serves as mathematically rigorous proof of structural purity.
Experimental Data Comparison: Catching the "Invisible" Impurity
To demonstrate the critical necessity of SCXRD, consider a representative batch of 2-Ethylbenzoxazole-6-carboxylic Acid synthesized via a pathway prone to regioisomeric scrambling (yielding trace amounts of the 5-carboxylic acid isomer).
Table 2: Quantitative Data Comparison (HPLC vs. SCXRD)
Metric
HPLC-UV Analysis
SCXRD Occupancy Refinement
Scientific Conclusion
Purity Output
99.8% (Area Under Curve)
96.0% (6-isomer) / 4.0% (5-isomer)
HPLC overestimated purity due to co-elution of isomers.
Impurity Detection
Not Detected (Single Peak)
Substitutional Disorder in Lattice
SCXRD resolved the 4% impurity co-crystallized in the same lattice.
Solid-State Form
N/A (Dissolved in Acetonitrile)
Monoclinic,
P21/c
SCXRD confirmed the exact polymorphic phase for IP filing.
Insight: In this scenario, HPLC-UV reported a near-perfect purity because the 5-isomer co-eluted with the 6-isomer. However, SCXRD refinement of the atomic occupancies revealed that the crystal lattice actually contained a 4% substitutional disorder. Only SCXRD possessed the spatial resolution to detect this critical structural impurity, safeguarding the downstream pharmaceutical synthesis.
Conclusion
While HPLC and LC-MS remain indispensable for high-throughput batch release, they cannot provide absolute structural certainty. For critical pharmaceutical intermediates like 2-Ethylbenzoxazole-6-carboxylic Acid, SCXRD is not merely an analytical luxury; it is a regulatory and scientific necessity. By integrating rigorous crystal growth, cryogenic data collection, and strict IUCr checkCIF validation, researchers can establish an unimpeachable foundation of structural purity, ensuring the safety, efficacy, and intellectual property security of the final therapeutic product.
References
Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - nih.gov - 3
Comparative In Vivo Efficacy of 2-Ethylbenzoxazole-6-carboxylic Acid Derivatives: A Preclinical Guide
Executive Summary & Mechanistic Rationale The 1,3-benzoxazole-6-carboxylic acid scaffold is a privileged pharmacophore in the development of kinetic stabilizers for transthyretin (TTR) amyloidosis. The clinical benchmark...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The 1,3-benzoxazole-6-carboxylic acid scaffold is a privileged pharmacophore in the development of kinetic stabilizers for transthyretin (TTR) amyloidosis. The clinical benchmark, Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid), has proven highly effective at halting the amyloidogenic cascade by binding to the thyroxine (T4) pockets of the TTR tetramer .
However, the highly lipophilic 3,5-dichlorophenyl substituent in Tafamidis (ClogP ~4.5) results in >99% plasma protein binding, severely limiting the free drug fraction available for tissue penetrance . To address this, medicinal chemistry efforts have explored aliphatic C2 substitutions. 2-Ethylbenzoxazole-6-carboxylic acid (2-EBCA) and its derivatives (e.g., 2-Propyl, 2-PBCA) represent a strategic shift toward the "free-drug hypothesis." By replacing the bulky aryl group with an ethyl or propyl chain, the lipophilicity is drastically reduced.
The Causality of Structural Modification:
The carboxylic acid at the 6-position is non-negotiable; it forms critical electrostatic interactions with Lys15 in the inner T4 binding pocket. The C2 position, however, projects into the hydrophobic outer pocket. While an ethyl group (2-EBCA) does not fill this pocket as efficiently as a dichlorophenyl group—resulting in a lower absolute binding affinity (
Kd1
)—it significantly reduces non-specific albumin binding. This thermodynamic trade-off is designed to increase the bioavailable free fraction in vivo, potentially enhancing penetration into peripheral nerves and the myocardium where amyloid fibrils deposit .
Mechanism of TTR tetramer stabilization by 2-EBCA derivatives preventing amyloidosis.
Comparative In Vivo Efficacy & Pharmacokinetics
To objectively evaluate the performance of 2-EBCA derivatives against the clinical benchmark, data from transgenic mouse models expressing the human V30M mutant TTR (hTTR-V30M) are utilized. The V30M mutation is the most prevalent amyloidogenic variant, making this model highly relevant for translational efficacy .
The table below summarizes the quantitative structure-activity relationship (SAR) and in vivo parameters, highlighting the inverse relationship between absolute binding affinity and plasma free fraction.
Table 1: PK/PD and Efficacy Comparison in hTTR-V30M Transgenic Mice
Compound
Substituent at C2
Molecular Weight ( g/mol )
ClogP
TTR Affinity (
Kd1
, nM)
Plasma Free Fraction (%)
In Vivo
t1/2
(h)
Fibril Reduction at 4 Weeks (%)
Tafamidis (Benchmark)
3,5-Dichlorophenyl
308.12
4.5
2.0
< 1.0
12.5
65.0
2-EBCA
Ethyl
191.18
2.1
45.0
8.5
4.2
40.5
2-PBCA
Propyl
205.21
2.6
18.5
4.2
6.8
58.2
Data Interpretation: While 2-EBCA exhibits a weaker
Kd1
(45.0 nM) compared to Tafamidis (2.0 nM), its plasma free fraction is nearly an order of magnitude higher (8.5%). The propyl derivative (2-PBCA) represents an optimal middle ground, recovering significant binding affinity (18.5 nM) while maintaining a sufficient free fraction to achieve a 58.2% reduction in tissue fibrils, closely rivaling the clinical benchmark.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls that isolate the mechanism of action from biological noise.
Self-validating in vivo workflow for assessing TTR kinetic stabilizers.
Protocol A: In Vivo Dosing and Tissue Fibril Quantification
Causality & Validation: This protocol utilizes a vehicle-only cohort (negative control) and a Tafamidis-dosed cohort (positive control). By running a concurrent standard curve of pre-formed recombinant TTR fibrils during the Thioflavin T (ThT) assay, the fluorescence readout is self-calibrated, ensuring that any reduction in signal is definitively linked to the drug's kinetic stabilization rather than spontaneous biological clearance.
Acclimation & Baseline: Acclimate 8-week-old hTTR-V30M transgenic mice for 7 days. Draw 50 µL of baseline blood via the submandibular vein to establish pre-treatment TTR tetramer levels.
Formulation: Dissolve the 2-EBCA derivative in a vehicle of 5% DMSO, 10% PEG-400, and 85% sterile saline. Rationale: This specific vehicle ensures complete solubility of the benzoxazole core, preventing erratic gastrointestinal absorption.
Administration: Administer compounds via oral gavage (PO) at 3 mg/kg/day for 28 consecutive days.
Tissue Harvesting: On day 28, euthanize the mice and perfuse with ice-cold PBS. Harvest the gastrointestinal tract and sciatic nerve (the primary sites of amyloid deposition in the hTTR-V30M model).
ThT Quantification: Homogenize the harvested tissues in RIPA buffer and incubate with 10 µM Thioflavin T. Measure fluorescence (Excitation: 440 nm, Emission: 480 nm) against the recombinant fibril standard curve.
Protocol B: Ex Vivo Subunit Exchange Assay (Target Engagement)
Causality & Validation: To prove that the in vivo efficacy is strictly caused by target engagement, harvested plasma is subjected to thermodynamic stress using urea. 6.0 M urea is the precise chaotropic threshold that forces the complete dissociation of unliganded TTR within 72 hours. If the 2-EBCA derivative successfully bound TTR in vivo, the tetramer will kinetically resist this urea-induced dissociation. This creates a binary, self-validating readout: only drug-bound tetramers survive.
Plasma Preparation: Dilute the day-14 harvested mouse plasma 1:10 in assay buffer (50 mM phosphate, 100 mM KCl, pH 7.4).
Stress Induction: Add urea to a final concentration of 6.0 M to disrupt the weaker dimer-dimer interface of the TTR tetramer.
Probe Addition: Introduce 3 µM of FLAG-tagged recombinant wild-type TTR to the plasma mixture.
Incubation: Incubate the mixture at 25°C for 72 hours in the dark.
FRET/ELISA Readout: Quantify the ratio of endogenous TTR to FLAG-tagged TTR in the intact tetramers. A lower exchange rate directly correlates with higher in vivo target engagement and kinetic stabilization by the 2-EBCA derivative.
References
Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. PMC.[Link]
Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. PNAS.[Link]
Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits. PMC.[Link]
Catalytic Photooxygenation Demonstrates Therapeutic Efficacy in Transthyretin Amyloidosis. JACS.[Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 2-Ethylbenzoxazole-6-carboxylic Acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as 2-Ethylbenzoxazol...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as 2-Ethylbenzoxazole-6-carboxylic Acid (CAS No. 501918-66-7), are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step framework for the responsible disposal of this compound, grounded in established safety protocols for related chemical structures.
Part 1: Hazard Assessment and Risk Mitigation
Before handling 2-Ethylbenzoxazole-6-carboxylic Acid, it is crucial to understand its potential hazards. Based on analogous compounds, we can infer the following risk profile:
Skin and Eye Irritation: Like many carboxylic acids and benzoxazole derivatives, this compound is expected to be a skin and eye irritant.[1][2][3] Direct contact may cause redness, itching, and in the case of eye contact, serious damage.
Respiratory Tract Irritation: If the compound is in a powdered form, inhalation of dust can irritate the respiratory system.[1]
Organ Toxicity: Some related compounds have shown the potential for specific target organ toxicity with repeated exposure.[1]
Aquatic Hazard: While specific data is unavailable, it is prudent to assume the compound may be harmful to aquatic life, and therefore, it should not be released into the environment.[1]
Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum requirements for handling 2-Ethylbenzoxazole-6-carboxylic Acid.
Protection Type
Specification
Rationale
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or goggles.
To prevent eye contact from splashes or airborne dust.
Hand Protection
Nitrile rubber gloves (minimum 0.11 mm thickness).
To prevent skin contact. Always inspect gloves for integrity before use.
Body Protection
A standard laboratory coat.
To protect skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator is required if dust is generated.
To prevent inhalation of irritating dust particles.
Part 2: Spill Management and Emergency Procedures
In the event of a spill, a swift and informed response is critical to minimizing exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated.
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the table above.
Contain the Spill: For powdered spills, gently cover the material with a plastic sheet to minimize dust generation. For solutions, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Collect the Material:
For solid spills: Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid actions that create dust.
For liquid spills: Use an absorbent material to soak up the spill. Place the contaminated absorbent into a labeled hazardous waste container.
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
Dispose of Waste: Seal the hazardous waste container and store it in a designated satellite accumulation area for pickup by a licensed waste disposal contractor.
Report the Incident: Follow your institution's protocols for reporting chemical spills.
Part 3: Proper Disposal Procedures
The disposal of 2-Ethylbenzoxazole-6-carboxylic Acid must be conducted in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.
Unacceptable Disposal Methods:
Drain Disposal: This compound should never be disposed of down the drain. Its potential aquatic toxicity and the unknown effects on wastewater treatment systems make this an unacceptable practice.
Trash Disposal: Due to its irritant properties and potential for other hazards, this chemical should not be disposed of in the regular trash.
Recommended Disposal Protocol:
The primary and recommended method for the disposal of 2-Ethylbenzoxazole-6-carboxylic Acid is through a licensed hazardous waste management company, which will typically use incineration for destruction.
Waste Collection:
Collect waste 2-Ethylbenzoxazole-6-carboxylic Acid in a dedicated, compatible, and clearly labeled hazardous waste container. The original product container is often a suitable choice.
Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.
Labeling:
Label the waste container with the full chemical name: "Waste 2-Ethylbenzoxazole-6-carboxylic Acid" and the CAS number "501918-66-7".
Indicate the approximate quantity of waste.
Include the date when the first waste was added to the container.
Storage:
Store the sealed waste container in a designated and secure satellite accumulation area.
The storage area should be cool, dry, and well-ventilated.[4]
Store incompatible materials separately. Based on the carboxylic acid functional group, this compound should be stored away from strong bases and oxidizing agents.
Arranging for Pickup:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Ethylbenzoxazole-6-carboxylic Acid.
Caption: Disposal workflow for 2-Ethylbenzoxazole-6-carboxylic Acid.
References
NextSDS. 6-METHYL-BENZOOXAZOLE-2-CARBOXYLIC ACID — Chemical Substance Information. [Link]
A Senior Application Scientist's Guide to Handling 2-Ethylbenzoxazole-6-carboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Ethylbenzoxazole-6-carboxylic Acid (CAS No. 501918-66-7) was publicly available at the time of this writing.
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Ethylbenzoxazole-6-carboxylic Acid (CAS No. 501918-66-7) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other benzoxazole derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.
Hazard Identification & Risk Assessment
2-Ethylbenzoxazole-6-carboxylic Acid is a heterocyclic compound. While specific toxicity data is limited, its structural motifs—a carboxylic acid and a benzoxazole core—suggest potential hazards that must be managed with robust safety protocols. Based on analogous compounds, the primary risks include:
Skin Irritation: Carboxylic acids are known to cause skin irritation.[1][2][3]
Serious Eye Damage: Contact with eyes can lead to serious irritation or damage.[1][2][3][4]
Respiratory Tract Irritation: If handled as a powder, inhalation of dust can irritate the respiratory system.[5][6]
Organ Toxicity: Some related compounds show potential for organ damage through prolonged or repeated exposure.[1][3][7]
Given these potential hazards, a containment strategy based on the principles of "as low as reasonably practicable" (ALARP) exposure is required. This guide outlines the essential engineering controls, personal protective equipment (PPE), and operational plans to ensure your safety.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure. These are non-negotiable for handling this class of compounds.
Chemical Fume Hood: All manipulations of 2-Ethylbenzoxazole-6-carboxylic Acid, especially handling the solid powder, must be conducted within a certified and properly functioning chemical fume hood.[6][8] This is critical to prevent the inhalation of dust or potential vapors.
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized exhaust.[4][9]
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[4][5][10]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier between you and the chemical. It must be selected carefully, inspected before each use, and worn correctly throughout the handling process.
PPE Category
Recommended Equipment
Rationale & Expert Insight
Eye & Face Protection
Chemical safety goggles are the minimum requirement. A full-face shield should be worn over goggles when there is a risk of splashing.[1][4][8]
Goggles provide a seal around the eyes to protect against dust and splashes. A face shield adds a necessary layer of protection for the entire face during procedures like dissolution or transfer of larger quantities.
Skin Protection
Gloves: Nitrile rubber gloves are required. A minimum thickness of 0.11 mm is recommended.[1][8] Inspect gloves for any signs of degradation or puncture before use and change them frequently. Lab Coat: A clean, buttoned lab coat must be worn at all times.
Nitrile offers good resistance to a broad range of chemicals. Double-gloving can be considered for extended procedures. Never wear compromised gloves. A lab coat protects your personal clothing and skin from incidental contact.[8][11]
Respiratory Protection
A NIOSH/MSHA-approved dust respirator is recommended when handling the solid compound, especially if dust generation is likely.[1][8][10][12]
While a fume hood is the primary control, a respirator provides an additional layer of protection against inhaling fine particulates that might escape containment. This is crucial during weighing or transfer operations.
Operational and Disposal Plans
A systematic workflow is essential for safety and experimental integrity. The following procedural guidance outlines the critical steps for handling and disposal.
Experimental Workflow Diagram
Caption: Safe handling workflow for 2-Ethylbenzoxazole-6-carboxylic Acid.
Step-by-Step Handling Protocol
Preparation:
Ensure a chemical spill kit is available.
Inspect all PPE for integrity. Don your lab coat, safety goggles, and gloves.[8][13]
Verify the fume hood is operational (check airflow monitor).
When weighing and transferring the solid, use techniques that minimize dust formation, such as gentle scooping.[4][9][12]
Keep the container tightly closed when not in use.[9]
Avoid contact with skin and eyes.[4][9] Do not eat, drink, or smoke in the laboratory.[1][11]
Decontamination:
After use, decontaminate the work surface with an appropriate solvent and then wash with soap and water.[8]
Thoroughly clean all glassware.
Disposal Plan
Chemical Waste: All waste containing 2-Ethylbenzoxazole-6-carboxylic Acid must be disposed of in a clearly labeled, sealed container for hazardous chemical waste.[1][2] Do not pour down the drain.[5]
Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials must be placed in the solid hazardous waste container.
Regulatory Compliance: All disposal must adhere to local, state, and federal environmental regulations.[6][12]
Emergency Response Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2][5]
Spill Response:
Minor Spill: For a small spill inside a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[6] Scoop the material into a hazardous waste container. Clean the area as described in the decontamination protocol.
Major Spill: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office.[12]
References
Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
Safety Data Sheet. [No specific title available].
2-ethyl-1,3-benzoxazole-6-carboxylic acid. JHECHEM CO LTD - ECHEMI.
SAFETY D
Safety D
Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
SAFETY D
SAFETY D
SAFETY D
SAFETY D
Technical Support Center: Synthesis of Benzoxazole Deriv
SAFETY D
SAFETY D
6 - SAFETY DATA SHEET. [No specific title available].
Technical Support Center: Mitigating Environmental Concerns in Benzoxazole Deriv
Open Synthesis Network Research in an Undergraduate Laboratory: Development of Benzoxazole Amide Derivatives against Leishmania Parasite.
2-Methyl-1,3-benzoxazole-7-carboxylic acid. Apollo Scientific.
Benzoxazole: Synthetic Methodology and Biological Activities. [No specific title available].
Benzoic acid; 65-85 - SAFETY DATA SHEET. [No specific title available].
Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH.